molecular formula C19H22N2S B1679146 Pecazine CAS No. 60-89-9

Pecazine

Cat. No.: B1679146
CAS No.: 60-89-9
M. Wt: 310.5 g/mol
InChI Key: CBHCDHNUZWWAPP-UHFFFAOYSA-N
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Description

Pecazine is a member of phenothiazines.
MEPAZINE is a small molecule drug with a maximum clinical trial phase of IV.
major descriptor (66-85);  on-line search PHENOTHIAZINES (66-85);  Index Medicus search MEPAZINE (66-85);  RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine
Source PubChem
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InChI

InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHCDHNUZWWAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2975-36-2 (mono-hydrochloride)
Record name Pecazine [INN:BAN]
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DSSTOX Substance ID

DTXSID2046177
Record name Pecazine
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Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60-89-9
Record name 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine
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Record name Pecazine [INN:BAN]
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Record name Pecazine
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Record name Pecazine
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Foundational & Exploratory

Technical Guide: Pecazine (Mepazine) as an Allosteric MALT1 Inhibitor

[1]

Executive Summary

Pecazine (chemically synonymous with Mepazine ; trade name Pacatal) is a phenothiazine derivative historically utilized as an antipsychotic.[1][2] In the context of modern precision oncology, it has been repurposed as a first-in-class, small-molecule inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).

Unlike orthosteric inhibitors that target the catalytic active site, Pecazine functions via a reversible, allosteric mechanism . It binds to a hydrophobic pocket at the interface of the MALT1 caspase-like and Ig3 domains, stabilizing the protease in an inactive conformation. This action selectively ablates the proteolytic activity of MALT1 without disrupting its scaffolding function, providing a therapeutic window for Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and specific autoimmune pathologies.

The Target: MALT1 Paracaspase

To understand Pecazine’s utility, one must first delineate the dual functionality of its target. MALT1 is a central component of the CBM signalosome (CARD11-BCL10-MALT1), which links antigen receptor signaling (BCR/TCR) to NF-κB activation.[3]

Dual Functionality
  • Scaffolding (Pecazine-Insensitive): MALT1 recruits TRAF6 to the CBM complex, facilitating the ubiquitination of NEMO (IKK

    
    ) and subsequent canonical NF-κB activation.
    
  • Proteolytic (Pecazine-Sensitive): MALT1 possesses "paracaspase" activity (cleaving after Arginine residues).[4] It cleaves negative regulators of NF-κB (e.g., A20 , RelB ) and signaling amplifiers (e.g., BCL10 , CYLD ), thereby sustaining the "addicted" NF-κB signaling seen in ABC-DLBCL.

Therapeutic Logic: Pecazine specifically targets the proteolytic function, breaking the feed-forward loop of NF-κB activation while leaving the basal scaffolding integrity largely intact.

Mechanism of Action (MOA)

Structural Basis of Inhibition

Pecazine is distinct from peptide-mimetic inhibitors (e.g., Z-VRPR-fmk) which competitively bind the catalytic cysteine (C464). Instead, Pecazine acts allosterically.[4][1][5]

  • Binding Site: Pecazine binds to a hydrophobic pocket located at the interface between the Caspase-like domain and the Ig3 domain of MALT1.

  • Key Residue Interaction: The critical residue governing this pocket is Trp580 (Tryptophan 580). In the active state, MALT1 undergoes dimerization and a structural rearrangement where the

    
    C helix rotates to form a competent catalytic triad.
    
  • The "Locking" Mechanism: Pecazine occupies the Trp580 pocket. Its binding sterically hinders the rotation of the

    
    C helix and prevents the reorganization of the activation loop. This effectively "locks" MALT1 in a monometric, inactive conformation.
    
Pathway Intervention Diagram

The following diagram illustrates the CBM signaling cascade and the precise node of Pecazine intervention.

MALT1_Signalingcluster_MALT1MALT1 Dual FunctionReceptorBCR / TCR(Antigen Receptor)CBMCBM Complex(CARD11-BCL10-MALT1)Receptor->CBM PhosphorylationScaffoldScaffold Function(TRAF6 Recruitment)CBM->ScaffoldProteaseProtease Function(Paracaspase Activity)CBM->Protease DimerizationNFkBNF-κB Activation(Survival/Proliferation)Scaffold->NFkB IKK ActivationSubstratesSubstrates:A20, RelB, CYLD, BCL10Protease->Substrates Cleavage (Arg)Substrates->NFkB Removal ofNegative RegulatorsPecazinePecazine (Mepazine)(Allosteric Inhibitor)Pecazine->Protease Blocks Trp580Pocket

Caption: Pecazine selectively blocks the protease arm of MALT1 signaling by stabilizing the inactive conformation, preventing substrate cleavage required for sustained NF-κB activation.

Quantitative Data Summary

The following data summarizes the potency of Pecazine (Mepazine) across biochemical and cellular assays.

Assay TypeTarget / Cell LineMetricValueReference
Biochemical Recombinant GST-MALT1 (Full Length)IC500.83 µM [Nagel et al., 2012]
Biochemical GST-MALT1 (Caspase-Ig3 Domain)IC500.42 µM [Schlauderer et al., 2013]
Cellular Jurkat T Cells (CYLD Cleavage)IC50~3.9 µM [Nagel et al., 2012]
Viability HBL-1 (ABC-DLBCL)GI50~4.0 µM [Nagel et al., 2012]
Viability TMD8 (ABC-DLBCL)GI50~8.0 µM [Nagel et al., 2012]
Viability OCI-Ly3 (ABC-DLBCL)GI50~5.0 µM [Nagel et al., 2012]
Control VL51 (GCB-DLBCL)GI50> 20 µM [Nagel et al., 2012]

Note: ABC-DLBCL lines are highly sensitive due to "oncogene addiction" to MALT1, whereas GCB-DLBCL lines (Germinal Center B-cell) are generally resistant.

Experimental Validation Protocols

To validate Pecazine activity in a research setting, the following protocols are the industry standard.

In Vitro MALT1 Protease Assay (Fluorogenic)

This assay measures the direct inhibition of recombinant MALT1 using a specific tetrapeptide substrate.

Reagents:

  • Enzyme: Recombinant GST-MALT1 (Full length or 325-760 fragment).

  • Substrate: Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin). Note: MALT1 cleaves after the second Arginine.[4]

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 10% Glycerol.

Workflow:

  • Preparation: Dilute GST-MALT1 to 10–50 nM in assay buffer.

  • Incubation: Add Pecazine (serial dilutions in DMSO) to the enzyme. Incubate for 30 minutes at 30°C to allow allosteric binding.

  • Initiation: Add Ac-LRSR-AMC substrate (final concentration 50 µM).

  • Readout: Measure fluorescence continuously for 1 hour (Excitation: 360 nm, Emission: 460 nm).

  • Analysis: Calculate the slope of the linear range (RFU/min) relative to DMSO control.

Cellular Target Engagement (Western Blot)

This protocol confirms that Pecazine penetrates the cell and inhibits MALT1 in a physiological context.

Workflow Diagram:

Protocol_WorkflowStep1Cell Culture(HBL-1 or Jurkat)Step2Pre-treatmentPecazine (1-20 µM)(1-4 Hours)Step1->Step2Step3StimulationPMA (50ng/mL) +Ionomycin (1µM)Step2->Step3Step4Lysis(RIPA + Protease Inh)Step3->Step4Step5Western BlotTarget: CYLD / BCL10Step4->Step5AnalysisValidation:Intact CYLD band remainsin treated samplesStep5->Analysis Detect cleavageband disappearance

Caption: Workflow for cellular validation. Successful inhibition is marked by the prevention of CYLD/BCL10 cleavage following PMA/Ionomycin stimulation.

Therapeutic Implications & Safety

Repurposing Potential

Pecazine represents a classic case of drug repurposing. While its use as an antipsychotic was limited by side effects (agranulocytosis) and the advent of newer neuroleptics, its profile is acceptable for oncology indications where the risk/benefit ratio differs.

Selectivity Window
  • On-Target: High specificity for MALT1 over other caspases (Caspase-3, -8) and proteases.

  • Off-Target: As a phenothiazine, Pecazine has anticholinergic and anti-dopaminergic activity (D2 receptors). In mouse models of lymphoma, the effective anti-tumor dose often overlaps with doses causing sedation, which is a limiting factor for clinical translation. This has led to the development of "Mepazine analogues" that retain MALT1 binding but lack neuroleptic activity.

References

  • Nagel, D., et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for the Treatment of Aggressive ABC-DLBCL. Cancer Cell, 22(6), 825–837.

    • Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase.

      • McGuire, S., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis.

        • PubChem Compound Summary. Pecazine (CID 6075).[2] National Center for Biotechnology Information.

          • [6]

        Repurposing Pecazine: A Technical Guide to RANKL Inhibition and Osteoclast Suppression

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Repurposing Rationale

        Pecazine (also known as Mepazine ) is a phenothiazine derivative historically utilized as an antipsychotic. While its primary modern investigation has focused on inhibiting the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) for lymphoma treatment, recent data has unveiled a critical secondary mechanism: the suppression of RANKL-induced osteoclastogenesis .

        This guide details the technical basis for using Pecazine as a chemical probe to inhibit bone resorption. Crucially, research indicates that Pecazine’s anti-osteoclast activity is independent of its MALT1 inhibitory function , instead acting through the Calcium/Calmodulin/NFATc1 signaling axis . This distinction is vital for researchers aiming to decouple immune-mediated bone loss from direct osteoclast progenitor differentiation.

        Mechanistic Foundation: The Calcium-NFATc1 Axis[1]

        To effectively utilize Pecazine in a research setting, one must understand the specific node it targets within the RANKL signaling cascade. Unlike upstream inhibitors that block the RANK receptor directly, Pecazine acts intracellularly.

        The Signaling Pathway

        RANKL binding to RANK recruits TRAF6, initiating a cascade that leads to the oscillation of intracellular calcium (

        
        ). This calcium oscillation binds to Calmodulin (CaM) , which activates Calcineurin .[1] Activated Calcineurin dephosphorylates NFATc1 , allowing it to translocate to the nucleus and drive the transcription of osteoclast-specific genes (Acp5 [TRAP], Ctsk [Cathepsin K]).
        

        Pecazine's Mode of Action: Pecazine contains a hydrophobic tricyclic ring and a positively charged nitrogen group at physiological pH. This structure mimics other phenothiazine-derived calmodulin antagonists. It inhibits the Calmodulin-dependent activation of NFATc1 , thereby preventing the auto-amplification of NFATc1, the master regulator of osteoclastogenesis.

        Pathway Visualization

        The following diagram illustrates the specific intervention point of Pecazine within the osteoclast differentiation pathway.

        G node_rankl RANKL (Extracellular) node_rank RANK Receptor node_rankl->node_rank Binding node_traf6 TRAF6 node_rank->node_traf6 Recruitment node_ca Ca2+ Oscillation node_traf6->node_ca PLCγ Activation node_cam Calmodulin (CaM) node_ca->node_cam Binds node_calcineurin Calcineurin node_cam->node_calcineurin Activates node_nfat_cyto NFATc1 (Phosphorylated/Cytosolic) node_calcineurin->node_nfat_cyto Catalyzes node_nfat_nuc NFATc1 (Dephosphorylated/Nuclear) node_nfat_cyto->node_nfat_nuc Dephosphorylation (Translocation) node_nfat_nuc->node_nfat_cyto Auto-amplification Loop node_genes Osteoclast Genes (TRAP, Ctsk, MMP9) node_nfat_nuc->node_genes Transcription node_pecazine PECAZINE (Inhibitor) node_pecazine->node_cam BLOCKS Interaction

        Figure 1: Pecazine intercepts the RANKL pathway by antagonizing Calmodulin, preventing Calcineurin activation and subsequent NFATc1 nuclear translocation.

        Experimental Protocol: Validated In Vitro Workflow

        This protocol is designed to assess the efficacy of Pecazine in inhibiting osteoclast formation using primary Bone Marrow Macrophages (BMMs).[2] This is a self-validating system; the control group must form large multinucleated cells for the experiment to be valid.

        Materials & Reagents
        • Cell Source: C57BL/6 mice (6–8 weeks old).

        • Culture Medium:

          
          -MEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
          
        • Inducers: Recombinant M-CSF (Macrophage Colony-Stimulating Factor) and RANKL.[3]

        • Compound: Pecazine (Mepazine) Acetate or Hydrochloride.[4]

          • Stock Solution: Dissolve in DMSO to 10 mM. Store at -20°C.

          • Working Concentration:10 µM – 20 µM (Typical IC50 range for osteoclast inhibition).

        Step-by-Step Methodology
        Phase 1: Isolation of BMMs (Day 0-1)
        • Harvest: Isolate tibias and femurs from mice. Flush bone marrow with

          
          -MEM.
          
        • Lysis: Treat with Red Blood Cell Lysis Buffer for 2 mins.

        • Adherence: Plate cells in a Petri dish with

          
          -MEM overnight to remove stromal cells (which adhere). Collect the non-adherent supernatant.
          
        • Expansion: Culture non-adherent cells with M-CSF (30 ng/mL) for 3 days. Adherent cells remaining after this period are BMMs.

        Phase 2: Differentiation & Treatment (Day 4-9)
        • Seeding: Detach BMMs and seed into 96-well plates at a density of

          
           cells/well.
          
        • Induction: Replace medium with complete

          
          -MEM containing:
          
          • M-CSF (30 ng/mL) [2]

          • RANKL (50–100 ng/mL)

        • Treatment: Add Pecazine at graded concentrations (e.g., 0, 5, 10, 20 µM).

          • Control: DMSO vehicle (0.1% v/v).

        • Maintenance: Refresh media and treatments every 2 days.

        Phase 3: Readout (Day 9/10)
        • Fixation: Fix cells with 4% paraformaldehyde for 15 mins.

        • Staining: Stain for TRAP (Tartrate-Resistant Acid Phosphatase) using a commercial leukocyte acid phosphatase kit.

        • Quantification: Count TRAP-positive multinucleated cells (nuclei

          
           3).
          
        Experimental Workflow Diagram

        Workflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis node_bm Bone Marrow Flush node_mcsf M-CSF Culture (3 Days) node_bm->node_mcsf node_seed Seed BMMs 96-well Plate node_mcsf->node_seed node_induce Add RANKL + Pecazine (0-20µM) node_seed->node_induce node_refresh Media Change (Every 48h) node_induce->node_refresh node_fix Fixation (4% PFA) node_refresh->node_fix node_trap TRAP Stain node_fix->node_trap node_micro Microscopy (Count >3 nuclei) node_trap->node_micro

        Figure 2: The standardized workflow for assessing Pecazine efficacy in BMM-derived osteoclasts.

        Data Interpretation & Reference Values

        When analyzing results, compare your data against these established benchmarks. Significant deviation suggests assay drift or cell quality issues.

        ParameterControl (RANKL Only)Pecazine Treated (13–20 µM)Interpretation
        TRAP+ MNCs High Density (>100/well)Significantly Reduced (<20/well)Primary indicator of differentiation blockade.
        Cell Size Large, spread morphologySmall, roundedIndicates failure of cytoskeletal reorganization.
        Actin Rings Distinct, peripheral ringsAbsent or disruptedDisruption of bone resorption machinery.
        NFATc1 Levels High Nuclear PresenceCytosolic / DegradedConfirms mechanism of action (Western Blot/IF).
        Cytotoxicity >90% Viability>85% ViabilityCritical Check: Ensure effect is not due to cell death (CCK-8 assay).

        Note on Specificity: Pecazine has been shown to inhibit osteoclastogenesis in both Wild-Type and Malt1-Knockout mice. This confirms that while Pecazine is a MALT1 inhibitor, its bone-sparing effect is off-target relative to MALT1 but on-target relative to the Calcium/NFATc1 pathway.

        Translational Context: Pharmacokinetics & Safety

        For researchers considering in vivo murine models (e.g., Ovariectomized [OVX] bone loss models), the following parameters are relevant based on lymphoma xenograft studies:

        • In Vivo Dosage: 16 mg/kg (Intraperitoneal) has been used in NOD/scid mice for lymphoma studies without acute lethality.

        • Dosing Frequency: Daily administration.

        • Solubility: Pecazine is hydrophobic. For in vivo use, formulation often requires 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Standard solubility protocol for phenothiazines).

        • Toxicity: Monitor for sedation (phenothiazine class effect) and anticholinergic side effects.

        References

        • Meloni, L., Verstrepen, L., Kreike, M., & Beyaert, R. (2018). Mepazine Inhibits RANK-Induced Osteoclastogenesis Independent of Its MALT1 Inhibitory Function. International Journal of Molecular Sciences, 19(12), 3822. [Link] (The primary source establishing the MALT1-independent mechanism of Pecazine in bone.)

        • Nagel, D., Spranger, S., Vincendeau, M., Grau, M., Raffegerst, S., Kloo, B., ... & Krappmann, D. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell, 22(6), 825-837. [Link] (Establishes the chemical biology of Pecazine/Mepazine and in vivo dosing protocols.)

        • Kim, J. H., Kim, N., & Yoon, S. Y. (2020). Regulation of NFATc1 in Osteoclast Differentiation.[1] Journal of Bone Metabolism, 27(4), 233–243. [Link] (Review of the Calcium-NFATc1 signaling pathway targeted by phenothiazines.)

        • Kang, H., & Kim, E. C. (2020). The Role of Ca2+-NFATc1 Signaling and Its Modulation on Osteoclastogenesis. International Journal of Molecular Sciences, 21(10), 3646. [Link] (Contextualizes Calcium signaling modulation as a therapeutic strategy for bone loss.)[1]

        Sources

        Technical Monograph: Pecazine (Mepazine) as a Targeted MALT1 Inhibitor in NF-κB Signaling

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        Pecazine (historically known as Mepazine), a phenothiazine derivative originally developed as an antipsychotic, has been repurposed as a potent, small-molecule inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) . Unlike general NF-κB inhibitors that broadly suppress immune function, Pecazine specifically targets the paracaspase activity of MALT1 within the CBM (CARMA1-BCL10-MALT1) signalosome.

        This specificity allows for the selective downregulation of constitutive NF-κB signaling in pathologies driven by chronic B-cell receptor (BCR) activation, most notably Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) . This guide details the molecular mechanism of action, experimental protocols for validation, and the distinct advantages of targeting the MALT1 protease function.

        Mechanistic Deep Dive: The CBM-NF-κB Axis

        The Target: MALT1 Paracaspase

        In the canonical NF-κB pathway, antigen receptor ligation (BCR or TCR) triggers the assembly of the CBM complex. MALT1 acts as a dual-function protein within this complex:

        • Scaffold Function: Recruits TRAF6 to activate the IKK complex (IKKα/β/γ).

        • Protease Function: Cleaves negative regulators of NF-κB (e.g., A20 , RelB , CYLD , and BCL10 itself) to sustain signaling.

        Pecazine’s Mode of Action

        Pecazine functions as an allosteric inhibitor of the MALT1 protease domain. It does not compete with the ATP-binding site but induces a conformational change that prevents the catalytic cysteine from cleaving its substrates.

        • Primary Effect: Inhibition of MALT1 proteolytic activity.[1][2][3][4][5][6]

        • Downstream Consequence: Stabilization of NF-κB negative regulators (A20, CYLD).

        • Terminal Outcome: Reduced nuclear translocation of p65/c-Rel and induction of apoptosis in "NF-κB addicted" lymphoma cells.

        Pathway Visualization

        The following diagram illustrates the precise intervention point of Pecazine within the BCR signaling cascade.

        G cluster_CBM CBM Signalosome BCR BCR/TCR Activation PKC PKCβ / PKCθ BCR->PKC CARMA1 CARMA1 (CARD11) PKC->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 (Paracaspase) BCL10->MALT1 IKK IKK Complex (IKKα/β/γ) MALT1->IKK Scaffold Function Substrates Negative Regulators (A20, CYLD, RelB) MALT1->Substrates Cleavage (Sustains Signal) IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/c-Rel) IkB->NFkB Degradation releases NF-κB Substrates->IKK Inhibition Pecazine PECAZINE (Mepazine) Pecazine->MALT1 Allosteric Inhibition

        Figure 1: Pecazine targets the MALT1 protease function, preventing the cleavage of negative regulators (A20, CYLD) and thereby dampening the NF-κB response.

        Experimental Validation Protocols

        To rigorously validate Pecazine's effect, one must distinguish between general toxicity and specific MALT1 inhibition. The following protocols are designed to provide self-validating data.

        In Vitro MALT1 Fluorogenic Protease Assay

        Purpose: To determine the IC50 of Pecazine directly on the enzyme, independent of cellular permeability.

        Reagents:

        • Recombinant MALT1 (Full length or Caspase domain).

        • Fluorogenic Substrate: Ac-LRSR-AMC (Leu-Arg-Ser-Arg-AMC).

        • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Na-Citrate (Citrate is critical for MALT1 activation in vitro).

        Protocol:

        • Preparation: Dilute Pecazine in DMSO to generate a concentration range (e.g., 0.1 µM to 100 µM).

        • Incubation: Incubate 10 nM recombinant MALT1 with Pecazine for 30 minutes at 30°C.

        • Activation: Add Assay Buffer containing 1 M Citrate (kosmotropic activation).

        • Reaction: Add 50 µM Ac-LRSR-AMC substrate.

        • Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 1 hour.

        • Validation: Use Z-VRPR-FMK (irreversible MALT1 inhibitor) as a positive control.

        Cellular Target Engagement (BCL10 Cleavage)

        Purpose: To prove Pecazine inhibits MALT1 inside the cell. MALT1 cleaves BCL10 at Arg228, generating a faster-migrating fragment on Western Blot. Preventing this cleavage is the hallmark of Pecazine activity.

        Cell Line: ABC-DLBCL lines (e.g., HBL-1, TMD8) or PMA/Ionomycin-stimulated Jurkat T-cells.

        Workflow Diagram:

        Workflow cluster_Readout Key Readouts Start Cell Culture (HBL-1 or Jurkat) Treat Pre-treatment Pecazine (5-20 µM) (1-4 Hours) Start->Treat Stim Stimulation PMA (50ng/mL) + Ionomycin (1µM) Treat->Stim 30 min Lysis Cell Lysis (RIPA + Protease Inh.) Stim->Lysis 30-60 min WB Western Blot Analysis Lysis->WB R1 Full Length BCL10 (33 kDa) WB->R1 R2 Cleaved BCL10 (Target Band) WB->R2 R3 Phospho-IκBα

        Figure 2: Experimental workflow to validate intracellular MALT1 inhibition. The disappearance of the Cleaved BCL10 band confirms Pecazine activity.

        Comparative Data Synthesis

        Pecazine is often compared to other phenothiazines. However, its specificity profile is superior for research purposes.

        Table 1: Comparative Efficacy of Phenothiazines on MALT1 Activity

        CompoundMALT1 IC50 (Cell-free)ABC-DLBCL Toxicity (EC50)MechanismSpecificity Note
        Pecazine (Mepazine) 0.83 µM ~3-5 µM Allosteric High. Minimal off-target dopamine antagonism compared to others.
        Thioridazine~3.5 µM~5-8 µMAllostericModerate. High neuroleptic side effects.
        Promazine>10 µM>20 µMWeakLow potency against MALT1.
        ChlorpromazineInactiveN/AN/ADoes not inhibit MALT1.

        Data Source: Aggregated from Nagel et al. (2012) and subsequent structure-activity relationship studies.

        Critical Analysis & Troubleshooting

        The "Scaffold" Trap

        Issue: Researchers often expect Pecazine to block all NF-κB phosphorylation (p-p65). Reality: Because Pecazine inhibits the protease and not the scaffold function, initial IKK phosphorylation may still occur. However, without the protease activity to cleave A20 and CYLD, the signal cannot be sustained. Solution: Measure NF-κB target gene expression (IL-6, IL-10) or late-phase nuclear retention of c-Rel rather than just early phosphorylation events (5-10 mins).

        Solubility

        Pecazine (Mepazine) acetate or hydrochloride is generally soluble in DMSO. However, ensure the final DMSO concentration in cell culture does not exceed 0.5%, as DMSO alone can impact membrane fluidity and receptor signaling.

        References

        • Nagel, D., et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for the Treatment of Aggressive ABC-DLBCL.[1][4] Cancer Cell, 22(6), 825-837.[1][4][7] [Link]

        • Schlapbach, A., et al. (2015). Structure-guided discovery of MALT1 inhibitors. Nature Communications, 6, 8813. [Link]

        • Mc Guire, C., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation, 11, 124. [Link]

        • Hailfinger, S., et al. (2009). Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 106(47), 19946-19951. [Link]

        Sources

        Technical Guide: In Vitro Effects of Pecazine on Lymphocyte Activation

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Chemical Identity

        Pecazine (INN), widely referenced in contemporary immunological literature by its synonym Mepazine , is a phenothiazine derivative historically utilized as a neuroleptic.[1] However, its significance in modern drug development has shifted radically due to the discovery of its potent, specific immunomodulatory capabilities.

        Unlike other phenothiazines that broadly impact calmodulin or dopamine receptors, Pecazine acts as a specific, non-competitive allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) . MALT1 is the enzymatic core of the CBM (CARMA1-BCL10-MALT1) signalosome, a critical gatekeeper for lymphocyte activation.[[“]]

        This guide details the in vitro application of Pecazine to suppress T-cell and B-cell activation, providing validated protocols for assessing MALT1 protease activity, NF-κB signaling, and lymphocyte proliferation.

        Mechanism of Action: The CBM Signalosome

        To effectively utilize Pecazine, one must understand its precise molecular target. Lymphocyte activation (via TCR or BCR) triggers the assembly of the CBM complex.

        • The Trigger: Antigen receptor stimulation leads to the phosphorylation of CARMA1 (CARD11).

        • The Assembly: CARMA1 recruits BCL10 and MALT1, forming the filamentous CBM complex.

        • The Enzymatic Switch: MALT1 acts as both a scaffold (recruiting TRAF6) and a paracaspase (protease).

        • The Target: Pecazine binds to the allosteric Trp580 pocket of MALT1.[3] This binding locks the protease in an inactive conformation, preventing the cleavage of negative regulators (like A20, CYLD, and RelB) and blocking the canonical NF-κB pathway.

        Visualization: The Pecazine Blockade

        The following diagram illustrates the T-Cell Receptor (TCR) signaling cascade and the specific point of Pecazine intervention.

        G cluster_inhibition Mechanism of Inhibition TCR TCR / CD28 PKC PKC-theta TCR->PKC CBM CBM Complex (CARMA1-BCL10-MALT1) PKC->CBM MALT1_Active MALT1 (Protease Active) CBM->MALT1_Active Substrates Substrate Cleavage (A20, CYLD, BCL10) MALT1_Active->Substrates Promotes NFkB NF-κB Translocation MALT1_Active->NFkB Scaffolding Pecazine Pecazine (Mepazine) Allosteric Inhibitor Pecazine->MALT1_Active Blocks (Trp580 Binding) Substrates->NFkB Disinhibits Negative Regulators Response Lymphocyte Activation (IL-2, Proliferation) NFkB->Response

        Caption: Pecazine allosterically binds MALT1, preventing the cleavage of inhibitory substrates (A20, CYLD) and effectively severing the link between antigen recognition and NF-κB-driven proliferation.

        Experimental Framework & Protocols

        Reagent Preparation
        • Compound: Pecazine (Mepazine) Acetate or Hydrochloride.

        • Solubility: Soluble in DMSO (up to 100 mM).

        • Storage: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.

        • Working Concentration:

          • Biochemical Assays: 0.1 – 10 µM.

          • Cellular Assays: 5 – 20 µM (IC50 typically ~5-10 µM in whole-cell contexts due to permeability).

        Protocol A: MALT1 Protease Activity Assay (Jurkat T-Cells)

        This is the gold-standard assay to verify specific on-target engagement.

        Objective: Measure the cleavage of MALT1 substrates (CYLD or BCL10) in the presence of Pecazine.

        • Cell Culture: Maintain Jurkat T-cells in RPMI-1640 + 10% FBS.

        • Pre-treatment:

          • Seed 2 x 10⁶ cells/mL in 6-well plates.

          • Treat with Pecazine (5, 10, 20 µM) or DMSO vehicle for 90 minutes at 37°C.

        • Stimulation:

          • Stimulate cells with PMA (20 ng/mL) and Ionomycin (1 µM) for 30-60 minutes .

          • Note: PMA/Iono bypasses the TCR to maximally activate PKC/MALT1.

        • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

        • Readout (Western Blot):

          • Probe for Full-length CYLD (110 kDa) vs. Cleaved CYLD (fragment) .

          • Probe for BCL10 . MALT1 cleavage of BCL10 results in a faster-migrating species.

          • Result: Pecazine treatment should dose-dependently preserve the full-length bands and reduce the appearance of cleavage fragments.

        Protocol B: Primary T-Cell Proliferation & Cytokine Release

        Objective: Assess functional immunosuppression in primary human lymphocytes.

        • Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells (CD3+) if necessary using magnetic beads.

        • Labeling (Optional): Label cells with CFSE (5 µM) to track cell division generations.

        • Plating: Seed 1 x 10⁵ cells/well in a 96-well U-bottom plate.

        • Inhibition: Add Pecazine serial dilutions (e.g., 1.25, 2.5, 5, 10, 20 µM). Incubate for 1 hour.

        • Activation:

          • Physiological: Add anti-CD3/anti-CD28 Dynabeads (bead:cell ratio 1:1).

          • Chemical: PMA/Ionomycin (as above).[4][5]

        • Incubation:

          • Cytokines (IL-2): Harvest supernatant at 24 hours .

          • Proliferation:[[“]][6] Incubate for 72-96 hours .

        • Analysis:

          • ELISA: Measure IL-2 levels. Pecazine should suppress IL-2 secretion.

          • Flow Cytometry: Assess CFSE dilution or Ki-67 expression.

        Experimental Workflow Diagram

        Workflow cluster_readouts 4. Quantitative Readouts Isolation 1. PBMC/Jurkat Isolation PreTreat 2. Pecazine Pre-treatment (90 min, 37°C) Isolation->PreTreat Stimulation 3. Activation (PMA/Iono or CD3/28) PreTreat->Stimulation WB Western Blot (Substrate Cleavage) Stimulation->WB 1h ELISA ELISA (IL-2 Secretion) Stimulation->ELISA 24h FACS Flow Cytometry (Proliferation/Viability) Stimulation->FACS 72h

        Caption: Step-by-step workflow for validating Pecazine efficacy, distinguishing between early signaling events (cleavage) and late functional outcomes (proliferation).

        Data Synthesis & Expected Results

        The following table summarizes key quantitative metrics derived from pivotal studies (e.g., Nagel et al.) regarding Pecazine (Mepazine) efficacy.

        ParameterAssay TypeTarget/ContextTypical IC50 / Effect
        Enzymatic Inhibition In vitro Kinase AssayGST-MALT1 (Full Length)0.83 µM [1]
        Enzymatic Inhibition In vitro Kinase AssayGST-MALT1 (Catalytic Domain)0.42 µM [1]
        Substrate Cleavage Western Blot (Jurkat)CYLD / BCL10 CleavageInhibition visible at 5-10 µM
        Cytokine Release ELISA (Primary T-cells)IL-2 SecretionIC50 ~2-5 µM
        Cell Viability CTG / MTTABC-DLBCL (MALT1-dependent)IC50 ~8-12 µM (Selective toxicity)
        Cell Viability CTG / MTTGCB-DLBCL (MALT1-independent)> 20 µM (No effect/Control)

        Key Interpretation:

        • Selectivity Window: Note the differential toxicity between ABC-DLBCL (sensitive) and GCB-DLBCL (resistant). This confirms that Pecazine's effect is mechanism-based (MALT1 dependency) rather than general chemical toxicity.

        • Concentration Gap: The cellular IC50 (5-10 µM) is higher than the biochemical IC50 (~0.8 µM) due to cell membrane permeability and intracellular competition.

        Troubleshooting & Validation

        To ensure "Trustworthiness" in your data, you must control for off-target effects.

        • Toxicity Control: Always run a viability assay (e.g., LDH release or Annexin V) alongside your activation assay. If Pecazine kills resting T-cells at the same rate as activated ones, the effect is toxic, not immunomodulatory.

        • Specificity Control: Use a MALT1-independent cell line (e.g., GCB-DLBCL lines like OCI-Ly1 or BJAB). Pecazine should not affect the growth of these cells at therapeutic concentrations (<15 µM).

        • Rescue Experiment: While difficult with small molecules, overexpression of a constitutively active NF-κB mutant can theoretically rescue the phenotype, proving the mechanism lies upstream in the CBM complex.

        References

        • Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL." Cancer Cell.

        • Schlauderer, F., et al. (2013). "Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase." Angewandte Chemie.

        • McGuire, V.A., et al. (2014). "Mepazine acts as a non-competitive inhibitor of MALT1 protease activity." Biochemical Journal.

        • PubChem Compound Summary. "Pecazine (Mepazine)." [7]

        Sources

        Technical Whitepaper: Chemical Architecture and Synthetic Pathways of Pecazine (Mepazine)

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        Pecazine (also known as Mepazine) represents a pivotal structural motif in the phenothiazine class.[1] Historically utilized as a neuroleptic for its D2 dopamine receptor antagonism, it was withdrawn from clinical use due to agranulocytosis risks. However, Pecazine has recently re-emerged in high-impact oncology research as a potent, first-in-class allosteric inhibitor of the MALT1 paracaspase, a key driver in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL).

        This technical guide provides a rigorous examination of Pecazine’s chemical architecture. We move beyond standard textbook descriptions to analyze the causality behind its synthesis, the stability of its piperidine side chain, and the molecular mechanics driving its modern repurposing.

        Part 1: Chemical Identity & Physicochemical Profile[2]

        Pecazine is distinct among phenothiazines due to its (1-methylpiperidin-3-yl)methyl side chain. Unlike the linear aliphatic chains of chlorpromazine or the piperazine rings of fluphenazine, the Pecazine side chain introduces a specific steric bulk and chirality (at the piperidine C3 position) that influences both its metabolic stability and binding affinity.

        Table 1: Physicochemical Specifications
        PropertySpecificationTechnical Note
        IUPAC Name 10-[(1-methylpiperidin-3-yl)methyl]phenothiazineN10-substituted phenothiazine core.[1][2]
        CAS (Base) 60-89-9Often exists as a viscous oil or low-melting solid.
        CAS (HCl) 2975-36-2Stable crystalline solid used in research.
        Formula C₁₉H₂₂N₂SMW: 310.46 g/mol (Base); 346.92 g/mol (HCl).
        Melting Point 180–181 °C (HCl salt)Base form melts ~45 °C; highly sensitive to purity.
        Solubility DMSO (>50 mg/mL), EthanolHydrophobic core limits aqueous solubility of the base.
        pKa ~9.2 (Piperidine Nitrogen)Protonation occurs primarily at the piperidine N, not the phenothiazine N.
        Appearance White to off-white powder (HCl)Oxidizes to pink/red upon air/light exposure (sulfoxide formation).

        Part 2: Synthetic Strategy & Retrosynthesis

        To synthesize Pecazine with high purity, one must control the regioselectivity of the alkylation at the phenothiazine N10 position. The retrosynthetic disconnection reveals two primary fragments: the tricyclic phenothiazine core and the electrophilic piperidine side chain.

        Retrosynthetic Analysis (DOT Diagram)

        Retrosynthesis Pecazine Pecazine (Target Molecule) Disconnection N-C Bond Disconnection Pecazine->Disconnection Phenothiazine Phenothiazine Core (Nucleophile) Disconnection->Phenothiazine SideChain 3-(Chloromethyl)-1-methylpiperidine (Electrophile) Disconnection->SideChain Precursor1 Diphenylamine + Sulfur Phenothiazine->Precursor1 Bernthsen Synthesis Precursor2 Nicotinic Acid / Methyl Nicotinate SideChain->Precursor2 Reduction & Chlorination

        Figure 1: Retrosynthetic breakdown of Pecazine showing the convergence of the phenothiazine core and the piperidine side chain.

        Part 3: Detailed Synthetic Protocols

        The synthesis is bifurcated into the preparation of the alkylating agent and the final coupling.

        Phase 1: Synthesis of the Alkylating Agent

        Target: 3-(Chloromethyl)-1-methylpiperidine (The "Pecazine Side Chain")

        This fragment is not always commercially available in bulk and must often be synthesized from nicotinic acid derivatives.

        • Starting Material: Methyl nicotinate.[3][4]

        • Quaternization: Reaction with methyl iodide (MeI) yields the pyridinium salt.

        • Reduction: Catalytic hydrogenation (H₂/PtO₂ or NaBH₄) reduces the pyridine ring to a piperidine ring. Critical Step: This creates the chiral center at C3 (racemic mixture).

        • Chlorination: The hydroxymethyl group is converted to a chloromethyl group using Thionyl Chloride (SOCl₂).

        Protocol 1.1: Chlorination of 3-Hydroxymethyl-1-methylpiperidine

        • Reagents: 3-Hydroxymethyl-1-methylpiperidine (1.0 eq), Thionyl Chloride (1.5 eq), Chloroform (Solvent).

        • Procedure:

          • Dissolve the piperidine alcohol in dry chloroform under N₂ atmosphere.

          • Cool to 0°C. Add SOCl₂ dropwise to prevent thermal runaway.

          • Reflux for 3 hours. The evolution of SO₂ and HCl gas indicates reaction progress.

          • Evaporate solvent in vacuo. The residue is the hydrochloride salt of the alkylating agent.

          • Validation: Check melting point (approx 69-70°C for the HCl salt) or use immediately.

        Phase 2: N-Alkylation of Phenothiazine

        Target: Pecazine (Base)

        The phenothiazine nitrogen is non-basic (lone pair involved in aromaticity) but acidic (pKa ~23). Therefore, a strong base is required to generate the anion for Sɴ2 attack.

        Protocol 2.1: Modern NaH/DMF Coupling

        • Reagents: Phenothiazine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), 3-(Chloromethyl)-1-methylpiperidine (1.1 eq), DMF (anhydrous).

        • Procedure:

          • Activation: In a flame-dried flask, suspend NaH in anhydrous DMF under Argon.

          • Deprotonation: Add Phenothiazine portion-wise at 0°C. Stir at room temperature for 1 hour. Observation: The solution will turn dark (often reddish-brown) as the phenothiazinyl anion forms.

          • Alkylation: Add the piperidine alkylating agent (dissolved in minimal DMF) dropwise.

          • Heating: Heat to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

          • Workup: Quench with ice water. Extract with Ethyl Acetate or DCM. Wash organic layer with brine.

          • Purification: The crude oil is purified via column chromatography (Silica gel) or crystallized as the hydrochloride salt by adding ethanolic HCl.

        Synthesis Workflow Diagram

        SynthesisWorkflow Step1 Deprotonation (Phenothiazine + NaH) Step2 Anion Formation (N-anion) Step1->Step2 - H2 Step3 SN2 Attack (+ Piperidine Side Chain) Step2->Step3 DMF, 80°C Step4 Workup & Salt Formation (Ethanolic HCl) Step3->Step4 Quench Product Pecazine HCl (Crystalline Solid) Step4->Product Crystallization

        Figure 2: Step-by-step reaction workflow for the synthesis of Pecazine HCl.

        Part 4: Analytical Characterization

        Validating the structure requires confirming the tricyclic core and the integrity of the side chain.

        Proton NMR (¹H NMR) - 400 MHz, CDCl₃
        • Aromatic Region (6.8 – 7.2 ppm): Multiplets corresponding to the 8 protons of the phenothiazine rings. Characteristic "butterfly" folding of the core often broadens these signals.

        • Side Chain N-CH₂ (3.6 – 3.8 ppm): Doublet or multiplet for the methylene bridge connecting the N10 to the piperidine.

        • Piperidine Ring (1.5 – 3.0 ppm): Complex multiplets due to the cyclic nature and the C3 chiral center.

        • N-Methyl (2.2 – 2.3 ppm): Sharp singlet (3H).[5] Diagnostic Peak: Loss of this peak indicates N-demethylation (a common impurity).

        Mass Spectrometry (ESI-MS)
        • Molecular Ion: [M+H]⁺ = 311.15 m/z.

        • Fragmentation: Major fragment at m/z 198 (Phenothiazine core) indicating cleavage of the N-C side chain bond.

        Part 5: Modern Application – MALT1 Inhibition

        While withdrawn as an antipsychotic, Pecazine is a critical reference compound in oncology. It acts as an allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1).

        Mechanism: Unlike active-site inhibitors, Pecazine binds to a hydrophobic allosteric pocket, displacing Tryptophan 580 (Trp580). This locks the protease in an inactive conformation, preventing the cleavage of substrates like BCL10 and RelB, thereby blocking the NF-κB signaling pathway essential for lymphoma cell survival.

        Mechanism MALT1_Active MALT1 (Active State) Trp580 in Pocket Binding Allosteric Binding (Displaces Trp580) MALT1_Active->Binding Pecazine Pecazine Pecazine->Binding MALT1_Inactive MALT1 (Locked Inactive) NF-κB Pathway Blocked Binding->MALT1_Inactive Conformational Change Apoptosis Lymphoma Cell Apoptosis MALT1_Inactive->Apoptosis Downstream Effect

        Figure 3: Allosteric mechanism of action of Pecazine on the MALT1 protease.

        References

        • Schuler, W. A., & Nieschulz, O. (1953). Chemische Konstitution und pharmakologische Wirkung von Phenothiazin-Derivaten (Chemical constitution and pharmacological effect of phenothiazine derivatives).

        • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell.

        • PubChem Compound Summary. (2024). Pecazine (CID 6075). National Center for Biotechnology Information.

        • McGuire, C., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation.

        • ChemicalBook. (2024). Mepazine Hydrochloride Properties and Melting Point Data.[6][7][]

        Sources

        Pecazine (Mepazine): A Precision Probe for MALT1-Dependent Immunomodulation

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Tool Profile

        Pecazine (often cited in contemporary immunological literature as Mepazine ) is a phenothiazine derivative that has transcended its historical use as an antipsychotic to become a critical chemical probe in immunology. Unlike its structural relatives that primarily target dopamine receptors, Pecazine acts as a potent, selective, and reversible allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) .

        For the immunologist, Pecazine is the tool of choice for dissecting the non-canonical protease functions of the CBM (CARD11-BCL10-MALT1) signalosome. It allows for the precise uncoupling of MALT1’s scaffolding function from its enzymatic (paracaspase) activity, a distinction critical for studying NF-κB signaling in lymphocytes.

        Chemical & Pharmacological Profile
        PropertySpecification
        Common Name Pecazine (INN); Mepazine
        Target MALT1 Paracaspase (Allosteric Site)
        Mechanism Stabilizes MALT1 in an inactive conformation; prevents substrate cleavage.[1]
        IC50 ~0.83 µM (Full-length MALT1); ~0.42 µM (Catalytic domain)
        Selectivity High selectivity for MALT1 over other caspases (e.g., Caspase-3/8).
        Solubility Soluble in DMSO (>10 mM); Low aqueous solubility.
        Key Sensitivity Photosensitive (Protect from light during storage and incubation).

        Mechanism of Action: The CBM Signalosome

        To use Pecazine effectively, one must understand its intervention point. T-cell receptor (TCR) and B-cell receptor (BCR) stimulation leads to the assembly of the CBM complex. Within this complex, MALT1 acts as a scaffold to recruit TRAF6 (leading to IKK activation) and as a protease.

        Pecazine specifically inhibits the protease activity.[2][3] It binds to an allosteric pocket formed by the paracaspase and Ig3 domains, locking MALT1 in an auto-inhibited state. This prevents the cleavage of negative regulators (like A20 and CYLD) and positive regulators (like BCL10), thereby dampening the NF-κB response without abolishing the scaffolding function entirely.

        Visualization: The MALT1 Signaling Cascade

        The following diagram illustrates the specific node where Pecazine intervenes in T-cell signaling.

        MALT1_Signaling cluster_MALT1_Functions MALT1 Dual Functionality TCR TCR / BCR Stimulation Proximal Proximal Kinases (LCK, ZAP70 / SYK) TCR->Proximal CBM CBM Complex (CARD11 - BCL10 - MALT1) Proximal->CBM Scaffold Scaffolding Function (Recruits TRAF6) CBM->Scaffold Protease Paracaspase Activity (Cleaves A20, CYLD, BCL10) CBM->Protease NFkB NF-κB Activation (Nuclear Translocation) Scaffold->NFkB IKK Activation Protease->NFkB Removes Negative Regulators Response Cytokine Production Proliferation NFkB->Response Pecazine PECAZINE (Allosteric Blockade) Pecazine->Protease Inhibits

        Caption: Pecazine selectively blocks the paracaspase activity of MALT1 within the CBM complex, preventing the cleavage of regulatory substrates while leaving the scaffolding function largely intact.

        Experimental Applications

        Pecazine is not a broad-spectrum immunosuppressant; it is a precision probe. Its utility is best realized in three specific research contexts:

        A. Oncology: ABC-DLBCL Addiction Studies

        Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) is characterized by chronic active BCR signaling and "addiction" to MALT1 activity.

        • Application: Use Pecazine to differentiate ABC-DLBCL (sensitive) from GCB-DLBCL (insensitive) cell lines.

        • Readout: Apoptosis induction and downregulation of NF-κB target genes (e.g., IL6, IL10).

        B. Autoimmunity: Modulating T-Cell Thresholds

        In models like Experimental Autoimmune Encephalomyelitis (EAE), Pecazine attenuates disease by dampening the production of inflammatory cytokines (IL-17, IFN-γ) by Th1 and Th17 cells.

        • Insight: Unlike total MALT1 knockouts, Pecazine treatment often preserves Regulatory T cell (Treg) numbers, though it may alter their functional state (inducing "fragility" in tumor environments).[4][5]

        C. Immunotherapy: Treg Reprogramming

        Recent studies suggest Pecazine can destabilize Tregs in the tumor microenvironment (TME), causing them to lose their suppressive capacity and secrete IFN-γ. This makes Pecazine a high-value candidate for combination studies with anti-PD-1 checkpoint inhibitors.

        Validated Protocol: MALT1 Protease Activity Assay

        To validate Pecazine activity in your specific model, you cannot rely solely on proliferation assays. You must demonstrate the inhibition of substrate cleavage. The following is a self-validating fluorometric workflow.

        Materials
        • Cell Line: Jurkat T-cells or ABC-DLBCL line (e.g., OCI-Ly3).

        • Stimulant: PMA (200 ng/mL) + Ionomycin (1 µM).

        • Substrate: Ac-LRSR-AMC (Fluorogenic MALT1 substrate).[2]

        • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, 2 mM DTT (Add DTT fresh). Do not add broad-spectrum protease inhibitors that might target cysteine proteases.

        Step-by-Step Workflow
        • Preparation: Seed cells at

          
           cells/mL.
          
        • Pre-incubation: Treat cells with Pecazine (titrate 1 µM – 20 µM) or DMSO control for 1 hour.

          • Critical: Keep tubes wrapped in foil; Pecazine degrades under ambient light.

        • Stimulation: Add PMA/Ionomycin and incubate for 30–60 minutes at 37°C.

        • Lysis: Pellet cells, wash with cold PBS, and resuspend in Lysis Buffer. Incubate on ice for 20 mins. Centrifuge at 14,000 x g for 10 mins at 4°C.

        • Cleavage Reaction:

          • Transfer 50 µL of supernatant to a black 96-well plate.

          • Add 50 µL of Assay Buffer containing 20 µM Ac-LRSR-AMC.

        • Kinetics: Measure fluorescence (Ex 360nm / Em 460nm) every 5 minutes for 1 hour.

        • Analysis: Calculate the slope (RFU/min) of the linear phase.

        Workflow Diagram

        Protocol_Workflow Step1 Cell Culture (Jurkat/OCI-Ly3) Step2 Inhibitor Pre-treat (Pecazine 1h) Step1->Step2 Step3 Stimulation (PMA/Iono 30m) Step2->Step3 Step4 Lysis (No Protease Inhibs) Step3->Step4 Step5 Substrate Addition (Ac-LRSR-AMC) Step4->Step5 Step6 Fluorometry (Ex360/Em460) Step5->Step6 Control Control: DMSO Only Control->Step2

        Caption: Step-by-step fluorometric assay to quantify MALT1 inhibition by Pecazine.

        Data Summary & Benchmarks

        When characterizing Pecazine in your study, compare your results against these established benchmarks.

        ParameterValue / ObservationReference
        Primary Target MALT1 (Paracaspase domain)Nagel et al., 2012
        In Vitro Potency IC50: 0.83 µM (Recombinant MALT1)Nagel et al., 2012
        Cellular Potency IC50: ~5-10 µM (Inhibition of IL-2 in Jurkat)Schlauderer et al., 2013
        Substrates Inhibited BCL10, A20, CYLD, RelBNagel et al., 2012
        Toxicity Control Toxic to ABC-DLBCL; Non-toxic to GCB-DLBCLNagel et al., 2012
        In Vivo Dosage ~8-16 mg/kg (Mice, IP)Mc Guire et al., 2014
        Troubleshooting & "Gotchas"
        • Light Sensitivity: Inconsistent IC50 values often result from leaving Pecazine aliquots on the bench. Use amber tubes.

        • Serum Binding: Pecazine has high protein binding. In high-serum media (20% FBS), the effective concentration drops. Aim for 5-10% FBS during the assay window.

        • Washout: The inhibition is reversible.[6] If you wash the cells extensively after pre-incubation, the inhibitory effect will diminish rapidly.

        References

        • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.[7] Cancer Cell, 22(6), 825-837.[7]

        • Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase. Angewandte Chemie International Edition, 52(39), 10384-10387.

        • Mc Guire, C., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation, 11, 124.

        • Di Pilato, M., et al. (2019). Targeting the CBM complex causes Treg fragility and potentiates cancer immunotherapy. Nature, 570(7759), 112-116.

        Sources

        Methodological & Application

        Application Note: Preparation and Handling of Pecazine Hydrochloride Stock Solutions

        [1]

        Introduction & Research Context

        Pecazine hydrochloride (also known as Mepazine HCl) is a phenothiazine derivative historically utilized as an antipsychotic but currently valued in research for its potential as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor and its immunomodulatory properties.[1]

        While phenothiazines are chemically versatile, they possess a "fragile" tricyclic scaffold that is highly susceptible to photo-oxidation. A standardized preparation protocol is not merely a suggestion but a requirement to prevent the formation of sulfoxides and free radicals that can confound experimental data. This guide provides a robust methodology for preparing stock solutions that maintain biological activity over time.

        Physicochemical Profile

        Before handling, verify the specific batch data.[2][3][4] Phenothiazine salts are often hygroscopic, meaning the actual molecular weight (MW) may vary based on water content (hydrates).

        ParameterDataNotes
        Compound Name Pecazine HydrochlorideSynonyms: Mepazine HCl, Pacatal
        CAS Number 2975-36-2Note: Free base is 60-89-9
        Molecular Weight ~346.92 g/mol CRITICAL: Check label.[1][3][4][5][6][7] Hydrates vary MW.
        Solubility (Water) Soluble (>10 mM)pH dependent; acidic pH maintains solubility.
        Solubility (DMSO) Soluble (~20-50 mg/mL)Preferred for frozen library stocks.
        Solubility (Ethanol) SolubleVolatility makes it poor for long-term storage.
        Appearance White to off-white powderPink/Red indicates oxidation (Discard).

        Critical Handling Factors (The "Why" Behind the Protocol)

        The Oxidation Trap

        The phenothiazine ring system is electron-rich and prone to oxidation. Upon exposure to atmospheric oxygen or UV light, Pecazine degrades into sulfoxides and colored semiquinone free radicals.

        • Visual Indicator: A solution that turns pink, violet, or brown has degraded.

        • Prevention: Minimize headspace in vials and use inert gas (Nitrogen/Argon) if available.

        Photolability

        Direct light accelerates the decomposition of Pecazine.

        • Protocol Requirement: All manipulations must occur under low light or in amber vessels. Tubes must be wrapped in aluminum foil if amber plastic is unavailable.

        Hygroscopicity

        The hydrochloride salt attracts atmospheric moisture.

        • Impact: Weighing errors. If the powder clumps, the mass-to-mole calculation will be inaccurate.

        • Mitigation: Equilibrate the vial to room temperature before opening to prevent condensation.

        Experimental Protocols

        Protocol A: DMSO Stock Solution (Recommended for Long-Term Storage)

        Target Concentration: 10 mM or 50 mM Application: Cell culture spikes, biochemical assays (diluted >1000x).

        • Calculation:

          
          
          Example: To make 5 mL of a 10 mM stock (MW = 346.92):
          
          
          
        • Weighing:

          • Dim the lab lights.

          • Weigh the calculated amount of Pecazine HCl into a sterile, amber glass vial or amber microcentrifuge tube.

          • Note: Do not use polystyrene tubes for long-term DMSO storage; use Polypropylene (PP) or Glass.

        • Dissolution:

          • Add high-grade anhydrous DMSO (Dimethyl Sulfoxide).

          • Vortex vigorously for 30–60 seconds.

          • Sonication: If particles persist, sonicate in a water bath for 2 minutes (keep temperature <30°C).

        • Aliquoting & Storage:

          • Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

          • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

        Protocol B: Aqueous Stock Solution (Immediate Use)

        Target Concentration: 1–5 mM Application: Animal injections, acute tissue bath studies.

        • Solvent Preparation:

          • Use PBS (Phosphate Buffered Saline) or ultrapure water.

          • Degassing (Optional but Recommended): Bubble Nitrogen gas through the water for 5 minutes to remove dissolved oxygen.

        • Dissolution:

          • Add solvent to the weighed powder.

          • Vortex until clear.

          • Self-Validation Check: The solution must be colorless. If it turns pink immediately, the water may be contaminated with oxidants or the powder is degraded.

        • Filtration (Sterilization):

          • Pass the solution through a 0.22 µm PVDF or PES syringe filter into a sterile amber tube.

          • Avoid Nylon filters as they can sometimes bind drug compounds.

        • Usage:

          • Use within 24 hours. Keep on ice and protected from light.

        Visualization of Workflows

        Preparation Workflow

        The following diagram illustrates the decision matrix for solvent selection and the critical control points for stability.

        PecazineWorkflowStartStart: Weigh Pecazine HCl(Protect from Light)SolventSelectSelect SolventStart->SolventSelectDMSOAnhydrous DMSO(High Solubility)SolventSelect->DMSOLibrary/Cell AssayWaterDegassed Water/PBS( prone to oxidation)SolventSelect->WaterIn Vivo/AcuteDissolveDMSOVortex/Sonicate(Amber Vial)DMSO->DissolveDMSODissolveWaterVortex(Check for Pink Color)Water->DissolveWaterStoreDMSOStore -20°C/-80°C(Long Term)DissolveDMSO->StoreDMSOFilter0.22 µm Filtration(Sterilization)DissolveWater->FilterStoreWaterUse Immediately(Short Term)Filter->StoreWater

        Figure 1: Decision tree for Pecazine HCl stock preparation emphasizing solvent choice based on experimental timeline.

        Degradation Logic (Self-Validation)

        How to visually validate if your stock solution is compromised.

        DegradationGoodStockValid Stock Solution(Clear / Colorless)StressorsStress Factors:UV Light | Oxygen | High pHGoodStock->StressorsMechanismMechanism:Phenothiazine Ring Oxidation(Free Radical Formation)Stressors->MechanismBadStockCompromised Stock(Pink / Violet / Brown)Mechanism->BadStockActionACTION: Discard ImmediatelyBadStock->Action

        Figure 2: Visual validation logic. Any color shift from colorless indicates oxidative degradation.

        References

        • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6075, Pecazine. PubChem. Available at: [Link]

        using Pecazine to study T-cell receptor signaling

        Targeting the CBM Complex: Application of Pecazine (Mepazine) in Dissecting TCR-Mediated NF- B Activation

        Executive Summary

        This application note details the use of Pecazine (commonly referred to in immunological literature as Mepazine ) as a chemical probe to study T-Cell Receptor (TCR) signaling. While historically known as a phenothiazine antipsychotic, Pecazine has been repurposed as a potent, reversible, and selective allosteric inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase activity.

        Unlike genetic knockouts which abolish both the scaffold and enzymatic functions of MALT1, Pecazine allows researchers to specifically decouple MALT1’s protease activity from its scaffolding role. This distinction is critical for dissecting the fine regulation of the NF-

        
        BJNK

        Mechanistic Background: The MALT1 Protease Checkpoint

        To use Pecazine effectively, one must understand its specific target engagement within the CBM (CARMA1-BCL10-MALT1) complex.

        The Dual Function of MALT1

        Upon TCR stimulation, the CBM complex forms, acting as a gatekeeper for downstream signaling.[1] MALT1 possesses two distinct functions:

        • Scaffold Function: Recruits TRAF6 to facilitate polyubiquitination of NEMO (IKK

          
          ), triggering the canonical NF-
          
          
          B pathway.
        • Protease (Paracaspase) Function: Cleaves negative regulators (e.g., A20, CYLD, RelB) and positive regulators (e.g., BCL10, HOIL-1) to stabilize the immune synapse and sustain NF-

          
          B signaling.
          

        Pecazine specifically inhibits the Protease function by binding to an allosteric pocket on MALT1, keeping it in an inactive conformation. It does not disrupt the CBM complex assembly or the initial TRAF6 recruitment (scaffold function).

        Signaling Pathway Visualization

        TCR_Signalingcluster_CBMCBM ComplexTCRTCR / CD3(Stimulation)ZAP70ZAP70TCR->ZAP70PKCPKC-thetaZAP70->PKCCARMA1CARMA1 (CARD11)PKC->CARMA1BCL10BCL10CARMA1->BCL10MALT1MALT1(Scaffold & Protease)BCL10->MALT1TRAF6TRAF6(Ubiquitination)MALT1->TRAF6ScaffoldFunctionSubstratesSubstrates:BCL10, A20, CYLD, RelBMALT1->SubstratesProteaseActivityIKKIKK ComplexTRAF6->IKKNFkBNF-kB (p65/p50)Nuclear TranslocationIKK->NFkBPecazinePECAZINE(Allosteric Inhibitor)Pecazine->MALT1BLOCKSProtease Activity

        Figure 1: TCR Signaling Cascade.[2][3] Pecazine selectively blocks the protease activity of MALT1 without disrupting the upstream CBM assembly or the parallel scaffold-dependent TRAF6 recruitment.

        Experimental Design & Considerations

        Comparison of MALT1 Inhibitors

        Why choose Pecazine over other tools?

        FeaturePecazine (Mepazine)Z-VRPR-FMKMI-2Genetic Knockout
        Mechanism Allosteric, ReversibleActive Site, IrreversibleActive Site, IrreversibleTotal Loss (Scaffold + Enzyme)
        Selectivity High (MALT1 specific)Moderate (Peptide mimic)HighAbsolute
        Cell Permeability High (Lipophilic)Low (Requires high conc.)HighN/A
        Primary Use Kinetic studies, reversible inhibitionStructural confirmationCovalent binding studiesLong-term phenotype
        Concentration & Solubility
        • Solubility: Pecazine is hydrophobic. Dissolve in DMSO to create a stock solution (e.g., 50 mM).

        • Working Concentration:

          • Cell-free assays (Recombinant MALT1): IC50

            
             0.83 
            
            
            M.[4][5]
          • Cellular assays (Jurkat/Primary T-cells):5 – 20

            
            M  is the standard effective range.
            
          • Toxicity: Concentrations >30

            
            M may induce non-specific toxicity or off-target effects in certain cell lines. Always perform a viability control (e.g., CellTiter-Glo).
            

        Detailed Protocols

        Protocol A: Preparation and Treatment of T-Cells

        Objective: To treat Jurkat T-cells or primary human CD4+ T-cells with Pecazine prior to TCR stimulation.

        Materials:

        • Jurkat E6.1 cells or purified primary CD4+ T-cells.[3]

        • RPMI 1640 medium (supplemented with 10% FBS).

        • Pecazine (Mepazine) Acetate or Hydrochloride.[6]

        • Stimulants: PMA (Phorbol 12-myristate 13-acetate) + Ionomycin OR Anti-CD3 (Clone OKT3) + Anti-CD28.

        Step-by-Step:

        • Cell Seeding: Resuspend cells at

          
           cells/mL in fresh RPMI. Aliquot 1 mL per well in a 12-well plate.
          
        • Inhibitor Pre-incubation (Critical):

          • Add Pecazine to experimental wells (Target: 10

            
            M  and 20 
            
            
            M
            ).
          • Add DMSO vehicle to control wells (Final DMSO concentration < 0.2%).

          • Incubate at 37°C, 5% CO

            
             for 90 minutes .
            
          • Note: Pecazine requires time to permeate and induce the allosteric conformational change.

        • Stimulation:

          • Add PMA (final 50 ng/mL) and Ionomycin (final 1

            
            M).
            
          • Alternative: Add Anti-CD3 (1

            
            g/mL) and Anti-CD28 (1 
            
            
            g/mL).
        • Time Course: Incubate for specific time points:

          • 15-30 min: Phosphorylation events (I

            
            B
            
            
            , JNK, ERK).[2][3]
          • 30-60 min: Substrate cleavage (BCL10, CYLD, RelB).[2]

          • 24 hours: Cytokine production (IL-2 ELISA).

        Protocol B: MALT1 Protease Activity Assay (Western Blot Readout)

        Objective: To verify Pecazine efficacy by monitoring the cleavage of the MALT1 substrate BCL10 or CYLD .

        Workflow Visualization:

        WorkflowStep11. Pre-treat(90 min, 37°C)+/- PecazineStep22. Stimulate(PMA/Iono)(45 min)Step1->Step2Step33. Lysis(RIPA + Protease Inh.)*No EDTA*Step2->Step3Step44. Western BlotTarget: BCL10 / CYLDStep3->Step4

        Figure 2: Experimental workflow for assessing MALT1 protease inhibition.

        Step-by-Step:

        • Harvest: After 45-60 minutes of stimulation (from Protocol A), transfer cells to tubes on ice.

        • Wash: Centrifuge (300 x g, 5 min, 4°C) and wash once with ice-cold PBS.

        • Lysis: Resuspend pellet in RIPA Buffer supplemented with protease inhibitors (e.g., Aprotinin, Leupeptin).

          • Crucial: Do NOT use broad-spectrum cysteine protease inhibitors (like E-64) if you plan to measure enzymatic activity in a lysate-based fluorometric assay, though for Western Blot of already cleaved substrates, standard inhibitors are acceptable.

        • Blotting: Run 20-30

          
          g of protein on an SDS-PAGE gel.
          
        • Detection:

          • BCL10: Look for the appearance of a lower molecular weight band (cleaved fragment) in stimulated/vehicle cells. Result: Pecazine-treated cells should show reduced or absent cleavage bands , maintaining the full-length BCL10 band.

          • CYLD: Similarly, monitor for the disappearance of full-length CYLD or appearance of fragments.

        Protocol C: Functional Readout (IL-2 ELISA)

        Objective: Determine the downstream physiological consequence of MALT1 inhibition.

        • Treat cells as in Protocol A (with 10-20

          
          M Pecazine).
          
        • Stimulate with PMA/Ionomycin for 20-24 hours .

        • Harvest supernatant.

        • Analyze IL-2 concentration using a standard sandwich ELISA kit.

        • Expected Result: Pecazine should significantly reduce IL-2 secretion compared to Vehicle+Stimulated control, as IL-2 transcription is heavily dependent on the c-Rel subunit of NF-

          
          B, which requires MALT1 protease activity for full activation.
          

        Troubleshooting & Controls (Self-Validating System)

        To ensure your data is trustworthy (E-E-A-T principle), every experiment must include these internal controls:

        IssuePotential CauseControl / Solution
        No Inhibition Observed Insufficient pre-incubation time.Extend pre-incubation to 2 hours. Ensure Pecazine stock is fresh (protect from light).
        High Cell Death Off-target toxicity of Phenothiazines.Run an MTT or CellTiter-Glo assay alongside. If viability < 80%, reduce dose to 5-10
        
        
        M.
        Lack of Cleavage Bands Stimulation failed or timepoint missed.Positive Control: Check p-ERK (MAPK pathway) to prove cells were stimulated successfully. Cleavage usually peaks at 45-60 min.
        Inconsistent Results Serum binding.Pecazine is lipophilic. If using high serum (20%), increase concentration slightly or switch to 5% serum during the short stimulation window.

        References

        • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.[4] Cancer Cell, 22(6), 825-837.[4]

          • Source:

          • Relevance: The seminal paper identifying Mepazine (Pecazine) as a MALT1 inhibitor.
        • Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase.

          • Source:

          • Relevance: Defines the allosteric mechanism of action and structural binding.[7]

        • McAllister-Lucas, L. M., et al. (2011). Protease activity of MALT1 is required for NF-

          
          B signaling and lymphoma growth. Nature Chemical Biology, 7, 363–370.
          
          • Source:

          • Relevance: Establishes the biological necessity of MALT1 protease activity in TCR signaling.[8]

        • Bornancin, F., et al. (2015). Deficiency of MALT1 paracaspase activity results in unbalanced regulatory T-cell homeostasis and autoimmune disease.

          • Source:

          • Relevance: Contrasts scaffold vs. protease functions, validating the need for chemical probes like Pecazine.

        Application Notes and Protocols for the Investigation of Pecazine in Osteoclast Differentiation Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Audience: Researchers, scientists, and drug development professionals.

        Introduction: Unveiling a Novel Role for Pecazine in Bone Biology

        Pecazine, a phenothiazine derivative historically utilized as a neuroleptic agent, is gaining renewed scientific interest for its off-target activities.[1] Initially developed as a dopamine D2 receptor antagonist for psychiatric conditions, recent preclinical studies have illuminated its potential in immunology and oncology.[1][2] Notably, Pecazine has been identified as a selective inhibitor of MALT1 protease and has also been observed to suppress RANKL-induced osteoclastogenesis.[1][3] This latter finding opens up an exciting, underexplored avenue for Pecazine in the field of bone biology and the study of diseases characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.[3]

        Osteoclasts, the primary bone-resorbing cells, are critical for skeletal modeling and remodeling.[4] Their differentiation from hematopoietic precursors is a tightly regulated process, primarily driven by Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL).[5] Dysregulation of this process, leading to an overabundance of active osteoclasts, is a hallmark of many bone pathologies.

        This document serves as a comprehensive guide for researchers interested in exploring the application of Pecazine in osteoclast differentiation assays. We will delve into the scientific rationale, provide detailed, validated protocols for in vitro studies, and discuss the interpretation of potential outcomes. A key finding from recent research is that Pecazine inhibits RANKL-induced osteoclast formation through a mechanism independent of its MALT1 inhibitory function, suggesting a novel pathway of action in bone cells.[3]

        Scientific Rationale and Mechanistic Considerations

        The differentiation of osteoclasts is orchestrated by a complex signaling cascade initiated by the binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells.[6] This interaction recruits TNF receptor-associated factors (TRAFs), particularly TRAF6, which in turn activates downstream pathways including nuclear factor-κB (NF-κB) and activator protein 1 (AP-1).[7] These transcription factors are essential for the expression of osteoclast-specific genes.

        While Pecazine is a known MALT1 inhibitor, studies have shown that MALT1 is not essential for RANKL-induced osteoclastogenesis.[3] This crucial finding points towards a MALT1-independent mechanism for Pecazine's effects on these cells. As a phenothiazine, Pecazine's primary mode of action in the central nervous system is the blockade of dopamine D2 receptors.[1][8] Interestingly, dopamine receptors are also expressed in bone marrow, and dopamine signaling has been implicated in the regulation of bone metabolism.[9] This raises the intriguing possibility that Pecazine's influence on osteoclasts could be mediated through the modulation of dopamine or other neurotransmitter receptor signaling pathways present in bone cells.

        The following diagram illustrates the canonical RANKL signaling pathway leading to osteoclast differentiation, providing a framework for understanding potential points of intervention by Pecazine.

        RANKL_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1->MAPK_pathway NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation AP1 AP-1 (c-Fos, c-Jun) MAPK_pathway->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene_Expression Osteoclast-Specific Gene Expression (TRAP, Cathepsin K) NF_kB_nuc->Gene_Expression Activate Transcription AP1_nuc->Gene_Expression Activate Transcription Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation start Isolate Bone Marrow Macrophages (BMMs) or RAW 264.7 cells culture Culture with M-CSF start->culture treatment Add RANKL and varying concentrations of Pecazine culture->treatment incubation Incubate for 4-6 days treatment->incubation TRAP_staining TRAP Staining incubation->TRAP_staining Resorption_assay Bone Resorption Assay incubation->Resorption_assay Gene_expression Gene Expression Analysis incubation->Gene_expression Viability_assay Cell Viability Assay incubation->Viability_assay quantification Quantify TRAP+ multinucleated cells TRAP_staining->quantification pit_analysis Measure resorption pit area Resorption_assay->pit_analysis qPCR_analysis Analyze expression of osteoclast markers Gene_expression->qPCR_analysis toxicity_assessment Assess cytotoxicity of Pecazine Viability_assay->toxicity_assessment

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Pecazine Off-Target Effects in MALT1 Inhibition Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support guide for researchers utilizing Pecazine (also known as Mepazine) in Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) inhibition assays. Pecazine has been identified as a potent, non-competitive inhibitor of MALT1 protease activity, making it a valuable tool for studying NF-κB signaling, particularly in contexts like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2][3] However, its chemical structure as a phenothiazine derivative predestines it for significant off-target activities that can confound experimental results.[4][5]

        This guide is designed to provide you with the expertise and field-proven insights required to navigate these challenges. We will delve into the causality behind Pecazine's polypharmacology, offer robust troubleshooting strategies, and provide self-validating protocols to ensure the scientific integrity of your findings.

        Understanding the Core Biology: MALT1 Signaling and Pecazine's Dual Nature

        MALT1 is a unique paracaspase that functions as a critical mediator in the NF-κB signaling pathway downstream of the CBM (CARMA1-BCL10-MALT1) complex.[6] Upon antigen receptor stimulation, MALT1's protease function is activated, leading to the cleavage of substrates like RelB, BCL10, and Regnase-1, which ultimately promotes lymphocyte activation and survival.[1][7] Pecazine directly inhibits this proteolytic activity.[1]

        However, Pecazine's identity as a phenothiazine—a class of drugs historically used as neuroleptics—means it interacts with a variety of G-protein coupled receptors (GPCRs) in the central nervous system and periphery.[4][5] This pharmacological history is the primary source of its off-target effects in cancer and immunology research.

        cluster_0 Antigen Receptor Signaling cluster_1 Downstream Effects CARMA1 CARMA1 BCL10 BCL10 CARMA1->BCL10 Forms CBM Complex MALT1 MALT1 BCL10->MALT1 Forms CBM Complex IKK IKK Activation MALT1->IKK Protease Activity NFkB NF-κB Activation IKK->NFkB Survival Cell Survival & Proliferation NFkB->Survival Pecazine Pecazine Pecazine->MALT1 Inhibits cluster_on On-Target Effect cluster_off Known Off-Target Effects Pecazine Pecazine MALT1 MALT1 Protease Pecazine->MALT1 Inhibition (Desired Effect) D2R Dopamine D2 Receptors Pecazine->D2R Antagonism H1R Histamine H1 Receptors Pecazine->H1R Antagonism 5HT2R Serotonin 5-HT2 Receptors Pecazine->5HT2R Antagonism MR Muscarinic (Cholinergic) Receptors Pecazine->MR Antagonism

        Caption: Polypharmacology of Pecazine, illustrating its on-target and major off-target interactions.

        Q3: How can I definitively prove that the cellular phenotype I'm observing is due to MALT1 inhibition specifically?
        • Causality & Validation Logic: To claim a MALT1-specific effect, you must demonstrate direct target engagement and show that the phenotype is absent when MALT1 is not present or not inhibited by other means.

        start Phenotype Observed with Pecazine q1 Is MALT1 substrate cleavage inhibited? start->q1 a1_yes Direct Target Engagement Confirmed q1->a1_yes Yes a1_no Effect is NOT due to MALT1 protease inhibition. Re-evaluate. q1->a1_no No q2 Does a different MALT1 inhibitor replicate the phenotype? a1_yes->q2 a2_yes Evidence for On-Target Effect q2->a2_yes Yes a2_no Pecazine's effect is likely off-target. Investigate polypharmacology. q2->a2_no No q3 Is the phenotype recapitulated in MALT1 KO/KD cells? a2_yes->q3 a3_yes High Confidence On-Target Effect q3->a3_yes Yes a3_no Pecazine's effect is likely off-target. q3->a3_no No

        Caption: A logical workflow for validating MALT1-specific effects of Pecazine.

        • Recommended Validation Workflow:

          • Confirm Target Engagement: Directly measure the cleavage of a known MALT1 substrate (e.g., RelB) by Western Blot. In MALT1-active cells, you should see a cleaved form of the protein. Treatment with an effective dose of Pecazine should reduce or eliminate this cleaved band. This is your most direct proof of on-target activity.

          • Orthogonal Inhibition: As mentioned, treat your cells with a structurally dissimilar MALT1 inhibitor. Concordant results between two different inhibitors strongly support a MALT1-mediated phenotype.

          • Genetic Knockout/Knockdown: The gold standard. The phenotype you observe with Pecazine in wild-type cells should be phenocopied in MALT1 knockout (KO) or knockdown (KD) cells without any drug treatment. Furthermore, adding Pecazine to these KO/KD cells should produce no additional effect on your endpoint of interest.

        Quantitative Data Summary
        CompoundTargetAssay TypePotency (IC₅₀)Reference
        Pecazine (Mepazine) GST-MALT1 (full length)Biochemical0.83 µM[1][3]
        Pecazine (Mepazine) GST-MALT1 (325-760)Biochemical0.42 µM[1][3]
        Pecazine (Mepazine) Dopamine D2/D3 ReceptorsReceptor BindingHigh Affinity (Antagonist)[4][8]
        Pecazine (Mepazine) Histamine H1 ReceptorReceptor BindingHigh Affinity (Antagonist)[9][8]
        Pecazine (Mepazine) Serotonin 5-HT2 ReceptorsReceptor BindingAffinity (Antagonist)[10][9]
        Pecazine (Mepazine) Muscarinic ReceptorsFunctionalAnticholinergic Effects[5][9]

        Note: Specific Kᵢ or IC₅₀ values for off-targets are not always readily available in the context of MALT1 research, but the classification as a phenothiazine implies potent interactions.

        Experimental Protocol: Validating MALT1 Target Engagement via Western Blot

        This protocol describes how to measure the cleavage of the MALT1 substrate RelB to confirm that Pecazine is engaging its target in a cellular context.

        Objective: To determine if Pecazine treatment reduces MALT1-mediated cleavage of RelB in a relevant cell line (e.g., OCI-Ly10, HBL-1).

        Materials:

        • ABC-DLBCL cell line (e.g., OCI-Ly10)

        • Complete RPMI-1640 media

        • Pecazine (Mepazine)

        • DMSO (vehicle control)

        • Optional: PMA and Ionomycin for stimulating MALT1 activity

        • RIPA buffer with protease and phosphatase inhibitors

        • BCA Protein Assay Kit

        • SDS-PAGE gels and running buffer

        • Transfer buffer and PVDF membrane

        • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

        • Primary Antibodies: Anti-RelB (detects full-length and cleaved N-terminal fragment), Anti-GAPDH or β-Actin (loading control)

        • HRP-conjugated secondary antibody

        • ECL substrate

        Methodology:

        • Cell Culture and Treatment:

          • Plate ABC-DLBCL cells at a density of 1 x 10⁶ cells/mL.

          • Prepare serial dilutions of Pecazine in complete media. Include a DMSO-only vehicle control. A typical concentration range to test would be 0.5 µM to 20 µM.

          • Optional Stimulation: For cell lines with low basal MALT1 activity, you can stimulate with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours to induce MALT1 cleavage.

          • Incubate cells with Pecazine or vehicle for a predetermined time (e.g., 6, 12, or 24 hours).

        • Cell Lysis:

          • Harvest cells by centrifugation at 300 x g for 5 minutes.

          • Wash the cell pellet once with ice-cold PBS.

          • Lyse the cell pellet in 100 µL of ice-cold RIPA buffer containing inhibitors.

          • Incubate on ice for 30 minutes, vortexing occasionally.

          • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

        • Protein Quantification:

          • Transfer the supernatant (lysate) to a new tube.

          • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

        • Western Blotting:

          • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.

          • Boil samples at 95°C for 5 minutes.

          • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

          • Transfer proteins to a PVDF membrane.

          • Block the membrane for 1 hour at room temperature in blocking buffer.

          • Incubate the membrane with the primary anti-RelB antibody overnight at 4°C with gentle agitation.

          • Wash the membrane 3 times for 10 minutes each with TBST.

          • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

          • Wash the membrane 3 times for 10 minutes each with TBST.

          • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

          • Strip the membrane (if necessary) and re-probe for a loading control like GAPDH.

        • Data Interpretation:

          • Expected Result: In the vehicle-treated control lane, you should observe a band for full-length RelB and a smaller band corresponding to the cleaved N-terminal fragment. In the Pecazine-treated lanes, the intensity of the cleaved RelB fragment should decrease in a dose-dependent manner, while the full-length band may increase. This result confirms that Pecazine is inhibiting MALT1 protease activity in your cells.

        References
        • Nagel, D., et al. (2012). Mepazine, an Apoptosis Enhancer, is a Potent and Selective MALT1 Inhibitor. Provided by Google Search Results.
        • MedchemExpress.com. MALT1 | Inhibitors. Provided by Google Search Results.
        • Selleck Chem. Mepazine hydrochloride | ≥99%(HPLC). Provided by Google Search Results.
        • Nagel, D., et al. (2012).
        • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell.
        • Patsnap Synapse. (2024). What is the mechanism of Periciazine? Provided by Google Search Results.
        • StatPearls - NCBI Bookshelf. (2023). Phenothiazine. Provided by Google Search Results. [Link]

        • U.S. Food and Drug Administration. (2018). FDA Drug Safety Communication: FDA warns about serious heart problems with high doses of the allergy medicine diphenhydramine (Benadryl).
        • Wikipedia. Pecazine. Provided by Google Search Results. [Link]

        • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation. [Link]

        • Hail, N., et al. (2010). MALT1-independent cell death induced by phenothiazines in lymphoma cells. Apoptosis.
        • Blood - ASH Publications. (2019). Mapping MALT1 Signaling Connectivity Unveils Novel B-Cell Feedback Mechanisms Directing Assembly of Potent Anti-Lymphoma Regimens. Provided by Google Search Results.
        • Promega Corporation. Dual-Glo Luciferase Assay System. Provided by Google Search Results.
        • Jaworski, M., & Thome, M. (2016). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences. [Link]

        • LiverTox - NCBI Bookshelf. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). Provided by Google Search Results.
        • MedchemExpress.com. Mepazine (Pecazine) | Apoptosis Inducer. Provided by Google Search Results.
        • Blood - ASH Publications. (2019). Mapping MALT1 signaling connectivity unveils novel B-cell feedback mechanisms directing assembly of potent antilymphoma regimens. Provided by Google Search Results.
        • StatPearls - NCBI Bookshelf. (2023). Prochlorperazine. Provided by Google Search Results.
        • Taylor & Francis Online. Serotonin antagonists – Knowledge and References. Provided by Google Search Results.
        • Blood - ASH Publications. (2023). MALT1 Protease Inhibition Overcomes BTK Inhibitor Resistance and Shows Synergistic Activity with Venetoclax in Models of B Cell Lymphoma and Leukemia. Provided by Google Search Results.
        • Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
        • PubMed. (1987). Adverse neuropsychiatric effects of dopamine antagonist medications. Misdiagnosis in the medical setting. Provided by Google Search Results.
        • Healthline. (2023). Anticholinergics: List, Side Effects, Uses, Warnings, and More. Provided by Google Search Results.
        • PubMed. (2016). H3 histamine receptor antagonist pitolisant reverses some subchronic disturbances induced by olanzapine in mice. Provided by Google Search Results.
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        • Lecturio. (2023). H2 Receptor Antagonists and Proton Pump Inhibitors | Pharmacology. YouTube.
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        • Medical News Today. (2023). Anticholinergic drugs: Uses and side effects. Provided by Google Search Results.
        • Charles River Laboratories. (2024). Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors. YouTube.
        • StatPearls - NCBI Bookshelf. (2024). H2 Blockers. Provided by Google Search Results.
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        • PubMed. (2023). Effects of antipsychotic and anticholinergic medications on cognition in chronic patients with schizophrenia. Provided by Google Search Results.
        • The Journal of Experimental Medicine. (2009). Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. Provided by Google Search Results.
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        Technical Support Center: Optimizing Pecazine Solubility for In Vitro Applications

        Author: BenchChem Technical Support Team. Date: February 2026

        Ticket ID: PEC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Troubleshooting Solubility, Stability, and Precipitation of Pecazine (Mepazine)

        Introduction: The "Hidden" Variable in Your Assay

        Welcome to the Technical Support Center. You are likely here because your Pecazine (also known as Mepazine) treatment is behaving inconsistently. Perhaps you see fine particulates in your cell culture wells, or your dose-response curves are flattening unexpectedly.

        The Core Problem: Pecazine is a phenothiazine derivative . While pharmacologically potent (e.g., as a MALT1 inhibitor), it presents a classic "grease ball" chemistry profile. With a LogP of ~5.3–5.6 and a pKa of ~9.2 [1, 2], it is highly lipophilic and basic. It loves organic solvents and acidic environments but hates the neutral pH (7.4) of cell culture media.

        This guide moves beyond generic advice to provide a self-validating system for handling Pecazine without compromising your biological data.

        Part 1: The Basics (FAQ)

        Q1: What is the absolute best solvent for a Master Stock?

        Answer: DMSO (Dimethyl Sulfoxide). Do not attempt to make a master stock in water, PBS, or ethanol alone.

        • Solubility Limit: Up to 100 mg/mL (322 mM) in pure DMSO [3].[1]

        • Why: The high dielectric constant of DMSO overcomes the lattice energy of the Pecazine crystal, which water cannot do for this lipophilic base.

        Q2: Why does my solution precipitate when I add it to the media?

        Answer: You are experiencing "Solvent Shock" (The Crash-Out Effect). Pecazine has a pKa of ~9.2. At pH 7.4 (media), the equilibrium shifts toward the non-ionized (neutral) form, which is hydrophobic. When you pipette a high-concentration DMSO stock directly into aqueous media, the DMSO rapidly diffuses away, leaving the hydrophobic Pecazine molecules to aggregate and precipitate instantly.

        Q3: My stock solution turned pink/brown. Is it still good?

        Answer: No. Discard it. Phenothiazines are tricyclic systems prone to photo-oxidation . A color change indicates the formation of sulfoxides or free radical species [4].

        • Prevention: Always store stocks in amber glass vials or wrap tubes in aluminum foil. Handle under low light if possible.

        Part 2: Advanced Troubleshooting & Protocols

        Critical Data: Physicochemical Profile
        PropertyValueImplication for In Vitro Work
        LogP 5.29 – 5.6 [1, 5]Highly Lipophilic. Will bind to plasticware and serum proteins.
        pKa ~9.2 [1]Ionized (Soluble) at pH < 6.0. Insoluble at pH 7.4.
        MW 310.5 g/mol Conversion: 1 mg/mL ≈ 3.22 mM.
        Stability PhotosensitiveMust protect from light. Oxidation = Toxicity.
        Protocol A: The "Anti-Crash" Serial Dilution (Standard)

        Use this for standard cell viability or signaling assays where final concentrations are < 10 µM.

        The Logic: Never jump from 100% DMSO to 0.1% DMSO in one step. The concentration gradient is too steep.

        • Master Stock: Dissolve Pecazine in anhydrous DMSO to 50 mM . Store at -20°C in aliquots (protect from light).

        • Intermediate Dilution (The Buffer Step):

          • Prepare a "working stock" at 100x your final concentration using culture media (or PBS).

          • Crucial Step: Add the DMSO stock dropwise to the media while vortexing rapidly. Do not add media to the DMSO.

          • Visual Check: Hold the tube up to a light. If it looks milky or opalescent, you have precipitation. Sonicate for 5 minutes.

        • Final Treatment: Add the 100x working stock to your cell wells (1:100 dilution).

          • Final DMSO: 1% (Ensure your vehicle control matches this).

        Protocol B: The Co-Solvent System (High Concentration)

        Use this if you need concentrations > 20 µM or if Protocol A fails.

        This method uses PEG300 and Tween-80 to create "molecular cages" that shield the hydrophobic Pecazine from water molecules.

        Reagent List:

        • DMSO[1][2][3][4][5]

        • PEG300 (Polyethylene glycol)

        • Tween-80[3]

        • Saline (0.9% NaCl)[3]

        Step-by-Step Formulation: To make 1 mL of a stable Working Solution (e.g., for animal dosing or high-dose cell treatment):

        • 10% DMSO Stock (containing Pecazine)[1]

        • 40% PEG300 (Add to DMSO, vortex until clear)

        • 5% Tween-80 (Add, vortex thoroughly)

        • 45% Saline (Add last, warm to 37°C if needed) [3]

        Validation: This mixture stabilizes the non-ionized form of Pecazine at neutral pH.

        Part 3: Visualization of Workflows

        Diagram 1: Solubilization Decision Tree

        Caption: Logic flow for determining the correct solvent system based on Pecazine form and assay requirements.

        Pecazine_Solubility_Logic Start Start: Pecazine Sample CheckForm Check Chemical Form Start->CheckForm FreeBase Free Base (Hydrophobic) CheckForm->FreeBase Salt Salt (HCl/Acetate) (Hydrophilic-ish) CheckForm->Salt SolventSelect Primary Solvent Selection FreeBase->SolventSelect Salt->SolventSelect Better solubility but still risky DMSO 100% DMSO (Recommended) SolventSelect->DMSO High Solubility Water Water/PBS SolventSelect->Water POOR Solubility (Avoid) Dilution Dilution into Media (pH 7.4) DMSO->Dilution Precipitation Precipitation Risk! Dilution->Precipitation pH Shock Strategy Select Mitigation Strategy Precipitation->Strategy Serial Serial Dilution (Low Conc <10µM) Strategy->Serial CoSolvent Co-Solvent System (High Conc >20µM) Strategy->CoSolvent

        Diagram 2: The "Anti-Crash" Dilution Workflow

        Caption: Step-by-step serial dilution protocol to prevent Pecazine precipitation in cell culture media.

        Dilution_Workflow cluster_tips Critical Tips Stock Master Stock (50 mM in DMSO) Store -20°C Step1 Intermediate Step (500 µM) Dilute 1:100 in Media Stock->Step1 10µL into 990µL Sonicate Sonicate/Vortex (Dissolve Micro-precipitates) Step1->Sonicate If cloudy Final Final Assay Well (5 µM) Dilute 1:100 again Step1->Final Clear solution Sonicate->Final Add to cells Tip1 Keep DMSO < 0.5% final Tip2 Warm media to 37°C

        Part 4: References & Validation

        • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6075, Pecazine. Retrieved from [Link].

          • Validation: Source of LogP (5.[6]6) and pKa data confirming lipophilicity.[6]

        • Nagel, D. et al. (2012). Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for Diffuse Large B-Cell Lymphoma. Cancer Cell.[1]

          • Validation: Establishes Mepazine (Pecazine) as a biological tool and highlights the need for precise formulation in lymphoma studies.

          • Validation: Source of the specific PEG300/Tween-80 co-solvent protocol and DMSO solubility limits.

        • Sorg, O. et al. (1992). Proposed mechanisms of the phototoxicity of phenothiazine derivatives. Dermatology.

          • Validation: Mechanistic basis for the light-sensitivity warning and oxidation risks.

        • DrugBank Online. Mepazine: Accession Number DB00678. Retrieved from [Link].

          • Validation: Confirms physicochemical properties and historical usage data.

        Sources

        Validation & Comparative

        Technical Comparison: Pecazine (Mepazine) vs. Next-Gen MALT1 Inhibitors in ABC-DLBCL

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Pecazine vs. Other MALT1 Inhibitors in ABC-DLBCL Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

        Executive Summary

        In the landscape of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target.[1][2][3][4][5][6][7][8][9] While Pecazine (Mepazine) —a phenothiazine antipsychotic repurposed as a MALT1 inhibitor—served as a foundational proof-of-concept molecule, the field has evolved toward rationally designed, high-potency allosteric inhibitors like Safimaltib (JNJ-67856633) and MLT-748 .

        This guide provides a rigorous, data-driven comparison of Pecazine against these alternatives, evaluating biochemical potency, mechanism of action, and suitability for preclinical validation.

        The Mechanistic Imperative: Why MALT1?

        To understand the utility of Pecazine, one must first grasp the "addiction" of ABC-DLBCL to the CBM complex (CARD11-BCL10-MALT1). Unlike the GCB subtype, ABC-DLBCL relies on chronic B-Cell Receptor (BCR) signaling.

        • Scaffold Function: MALT1 recruits TRAF6, driving NF-κB activation.[6]

        • Protease Function (The Target): MALT1 acts as a paracaspase, cleaving negative regulators (A20, CYLD, RelB) and stabilizing the CBM complex by cleaving BCL10.

        • Therapeutic Logic: Inhibiting MALT1 protease activity breaks this feed-forward loop, forcing the cell into apoptosis.

        CBM Signaling & Inhibitor Interaction Map

        The following diagram illustrates the precise intervention points of Pecazine and its competitors within the NF-κB signaling cascade.

        CBM_Signaling BCR BCR (CD79A/B) SYK SYK / BTK BCR->SYK CBM CBM Complex (CARD11-BCL10-MALT1) SYK->CBM Phosphorylation A20 A20 (Negative Regulator) CBM->A20 MALT1 Cleaves BCL10_Full BCL10 (Full Length) CBM->BCL10_Full MALT1 Cleaves NFkB NF-κB Activation (p65/p50 Nuclear Translocation) CBM->NFkB Scaffold Function A20->NFkB Inhibits Survival Tumor Survival / Proliferation NFkB->Survival Pecazine Pecazine (Mepazine) (Allosteric / Reversible) Pecazine->CBM Inhibits Protease Safimaltib Safimaltib (JNJ-67856633) (Allosteric / High Potency) Safimaltib->CBM Inhibits Protease MI2 MI-2 (Active Site / Irreversible) MI2->CBM Covalent Binding

        Figure 1: The CBM Signalosome.[1] MALT1 inhibitors prevent the cleavage of A20 and BCL10, restoring negative regulation and dampening NF-κB signaling.

        Comparative Profile: Pecazine vs. The Field

        As an application scientist, you must choose the right tool for the assay. Pecazine is accessible and cell-permeable but lacks the nanomolar potency of newer clinical candidates.

        Table 1: Biochemical and Cellular Performance Matrix
        FeaturePecazine (Mepazine) Safimaltib (JNJ-67856633) MLT-748 MI-2
        Class Phenothiazine (Repurposed)Rationally Designed Small MoleculeRationally Designed Small MoleculeIrreversible Inhibitor
        Mechanism Allosteric, ReversibleAllosteric, ReversibleAllosteric (Trp580 pocket)Active Site / Covalent
        MALT1 IC50 (Biochem) 0.83 µM (Full Length)~10-20 nM 5 nM 5.84 µM (In vitro)*
        Cellular GI50 (ABC-DLBCL) ~2–5 µM< 100 nM< 50 nM~0.2 µM (Accumulates)
        Selectivity High (vs. Caspases)Very HighVery HighModerate
        Clinical Status Preclinical / Research ToolPhase 1 (NCT03900598)PreclinicalPreclinical
        Key Limitation Moderate potency; off-target neurological effects (anticholinergic)Proprietary availabilityProprietary availabilityChemical reactivity

        > Note on MI-2: While MI-2 has a higher biochemical IC50, it accumulates intracellularly, leading to a lower effective GI50 in cell culture than predicted by cell-free assays.

        Critical Analysis
        • Pecazine: Best used as a reference compound or positive control in academic settings due to its commercial availability and well-characterized mechanism. It binds a distinct allosteric pocket, inducing a conformational change that prevents substrate entry.

        • Safimaltib/MLT-748: These represent the "gold standard" for drug development pipelines. Their nanomolar potency makes them suitable for in vivo efficacy studies where Pecazine might require toxic dosing levels to achieve complete MALT1 suppression.

        Experimental Validation Protocols

        To validate the efficacy of Pecazine or compare it against a novel inhibitor, you must establish a self-validating workflow. Do not rely solely on viability assays (CTGs), as they can be confounded by general toxicity. You must prove Target Engagement .

        Protocol A: The Definitive Target Engagement Assay (BCL10 Cleavage)

        Rationale: MALT1 cleaves BCL10 at Arg228. Detecting the disappearance of the cleavage fragment (BCL10Δ5) is the most direct evidence of MALT1 inhibition in cells.

        Materials:

        • Cell Line: OCI-Ly3 or OCI-Ly10 (ABC-DLBCL models with constitutively active MALT1).[2][4]

        • Inhibitor: Pecazine (dissolved in DMSO).

        • Stimulation: PMA (20 ng/mL) + Ionomycin (1 µM) (Optional, to maximize signal).

        Step-by-Step Workflow:

        • Seeding: Seed OCI-Ly3 cells at

          
           cells/mL in 6-well plates.
          
        • Treatment: Treat with Pecazine (0, 1, 5, 10 µM) for 6 hours .

          • Control: Include a DMSO-only control and a Z-VRPR-FMK (50 µM) positive control.

        • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors (critical to prevent post-lysis degradation) and phosphatase inhibitors.

        • Western Blot:

          • Load 30 µg protein/lane.

          • Primary Antibody: Anti-BCL10 (Santa Cruz or Cell Signaling).

          • Observation: Look for the doublet . The upper band is full-length BCL10. The lower, faster-migrating band is the cleaved form.

        • Result Interpretation: Effective MALT1 inhibition by Pecazine will result in the disappearance of the lower band and accumulation of the upper band compared to the DMSO control.

        Protocol B: Fluorogenic MALT1 Protease Assay (Biochemical)

        Rationale: To determine IC50 values accurately in a cell-free system.

        Materials:

        • Enzyme: Recombinant Human MALT1 (Full length or Caspase-like domain).

        • Substrate: Ac-L-R-S-R-AMC (Fluorogenic peptide).

        • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate is a kosmotrope required to activate recombinant MALT1 in vitro).

        Method:

        • Preparation: Mix MALT1 enzyme (10-50 nM final) with Pecazine (serial dilutions) in the assay buffer.

        • Incubation: Incubate for 30 minutes at 30°C to allow allosteric equilibration.

        • Start Reaction: Add Ac-L-R-S-R-AMC (50 µM final).

        • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

        • Analysis: Plot the slope (RFU/min) vs. inhibitor concentration to calculate IC50.

        Strategic Evaluation Workflow

        When screening new compounds against Pecazine, follow this logic flow to distinguish genuine MALT1 inhibitors from non-specific toxic agents.

        Evaluation_Workflow Start Compound Library Step1 Biochem Assay (Ac-LRSR-AMC) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Cellular Target Engagement (WB: BCL10/CYLD Cleavage) Decision1->Step2 Yes Discard Discard / Off-Target Decision1->Discard No Decision2 Cleavage Inhibited? Step2->Decision2 Step3 Viability Assay (ABC vs GCB DLBCL) Decision2->Step3 Yes Decision2->Discard No (False Positive) Decision3 Selective for ABC? Step3->Decision3 Valid Validated MALT1 Inhibitor Decision3->Valid Yes Decision3->Discard No (General Toxin)

        Figure 2: Validation Logic. A true MALT1 inhibitor must show biochemical potency, specific substrate rescue in cells, and selective toxicity toward ABC-DLBCL (e.g., OCI-Ly3) over GCB-DLBCL (e.g., OCI-Ly1).

        References
        • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.[6] Cancer Cell, 22(6), 825-837.

        • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[3][4][6][9] Cancer Cell, 22(6), 812-824.

        • Soutoglou, E., et al. (2021). Therapeutic targeting of MALT1 in hematological malignancies: A patent review (2010-present). Expert Opinion on Therapeutic Patents.

        • Hooten, J. G., et al. (2020). Development of a quantitative cell-based target engagement assay for MALT1 protease activity. JCI Insight, 5(20), e141607.

        • Demeyer, A., et al. (2021). MALT1 inhibitors: A review of the patent literature. Pharmaceutical Patent Analyst.

        Sources

        Benchmarking Pecazine (Mepazine): Specificity Profiling of a Phenothiazine MALT1 Inhibitor

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Phenothiazine Renaissance

        Pecazine (chemically synonymous with Mepazine ) represents a pivotal "first-generation" small molecule inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). While originally developed as a neuroleptic, its repurposing as a MALT1 inhibitor highlighted a novel allosteric mechanism of action.

        This guide evaluates Pecazine’s utility as a chemical probe, contrasting its allosteric specificity against its pharmacological promiscuity (off-target CNS effects). We provide a rigorous framework for researchers to benchmark Pecazine against active-site inhibitors (MI-2) and peptide-based controls (Z-VRPR-FMK).

        Mechanistic Profiling: Allostery vs. Active Site

        To evaluate specificity, one must first understand where Pecazine binds compared to its alternatives. MALT1 is a paracaspase with a caspase-like domain that cleaves substrates (e.g., BCL10, RelB, A20) to sustain NF-κB signaling in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma).

        • Pecazine (Allosteric): Binds to a hydrophobic pocket formed by the reorganization of the activation loop and the αC-helix (specifically interacting with Trp580). This stabilizes MALT1 in an inactive conformation.

        • MI-2 (Active Site): Acts as a suicide substrate, covalently modifying the catalytic cysteine (Cys464).

        • Z-VRPR-FMK (Peptide): Mimics the substrate, occupying the catalytic pocket competitively.

        Visualization: MALT1 Signaling & Inhibition Nodes

        The following diagram maps the CBM signalosome and the distinct intervention points of Pecazine versus competitors.

        MALT1_Signaling BCR BCR / TCR Stimulation CBM CBM Complex (CARD11 - BCL10 - MALT1) BCR->CBM Assembly MALT1_Active MALT1 Protease (Active Conformation) CBM->MALT1_Active Oligomerization Substrates Substrate Cleavage (RelB, A20, HOIL1) MALT1_Active->Substrates Proteolysis NFkB NF-κB Activation (ABC-DLBCL Survival) Substrates->NFkB Disinhibition Pecazine Pecazine (Mepazine) Allosteric (Trp580 Pocket) Pecazine->MALT1_Active Stabilizes Inactive State MI2 MI-2 Active Site (Cys464) MI2->MALT1_Active Covalent Modification

        Figure 1: Mechanistic divergence. Pecazine targets the allosteric regulatory pocket, whereas MI-2 targets the catalytic cysteine.

        Comparative Analysis: The Specificity Matrix

        Pecazine is often criticized for its moderate potency and CNS side effects. The table below objectively benchmarks it against the standard tool compounds.

        FeaturePecazine (Mepazine)MI-2Z-VRPR-FMKMLT-748 (Next Gen)
        Mechanism Allosteric (Reversible)Active Site (Irreversible)Active Site (Peptide)Allosteric (Reversible)
        Binding Site Trp580 PocketCys464 (Catalytic)Substrate PocketTrp580 Pocket
        MALT1 IC50 ~0.83 µM (Full Length)~5.8 µM~0.05 µM~0.005 µM (5 nM)
        Selectivity High for MALT1 vs CaspasesModerate (Reactive warhead)Low (Hits other proteases)Very High
        Off-Targets DRD2 (Dopamine Receptors) General thiol reactivityCaspase-3/8Minimal
        Cellular Potency Moderate (10-20 µM)High (Accumulates)Poor PermeabilityHigh
        Stereochemistry (S)-enantiomer > (R) AchiralChiral PeptideAchiral
        The Specificity Paradox

        While Pecazine is highly specific for MALT1 within the protease family (it does not inhibit Caspase-3 or Caspase-8), it lacks specificity outside the protease family.

        • The Flaw: As a phenothiazine, Pecazine crosses the blood-brain barrier and antagonizes Dopamine D2 receptors (Ki in nanomolar range).

        • The Fix (Experimental): When using Pecazine as a probe, researchers must use the (S)-enantiomer , which shows ~10-fold higher potency for MALT1 than the (R)-enantiomer, maximizing the therapeutic window against off-target CNS effects.

        Experimental Protocols: Validating Specificity

        To confirm Pecazine's activity is due to MALT1 inhibition and not general toxicity or off-target effects, you must employ a self-validating workflow.

        Protocol A: In Vitro MALT1 Protease Activity (FRET Assay)

        This assay isolates the enzymatic activity, removing cellular variables.

        Reagents:

        • Recombinant MALT1 (Full length or Caspase-like domain).

        • Substrate: Ac-LVSR-AMC (Fluorogenic).

        • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Na-Citrate (Citrate is critical for inducing the active conformation in vitro).

        Workflow:

        • Preparation: Dilute Pecazine (DMSO stock) into assay buffer. Prepare a serial dilution (0.1 µM to 100 µM).

        • Incubation: Incubate MALT1 (20-50 nM final) with Pecazine for 30 minutes at 30°C. Note: Pre-incubation is vital for allosteric inhibitors to induce conformational change.

        • Initiation: Add Ac-LVSR-AMC (50 µM final).

        • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 1 hour.

        • Validation: Calculate the slope (RFU/min) during the linear phase. Plot % Inhibition vs. Log[Concentration] to derive IC50.

        Protocol B: Cellular Target Engagement (IL-2 Secretion)

        MALT1 activity is required for T-cell activation (IL-2 production). This assay confirms the drug works in a living system.

        Workflow:

        • Cell Line: Jurkat T-cells.[1]

        • Treatment: Pre-treat cells with Pecazine (5, 10, 20 µM) for 1 hour.

        • Stimulation: Stimulate with PMA (20 ng/mL) + Ionomycin (1 µM) for 6-24 hours.

        • Readout: Collect supernatant. Quantify IL-2 using ELISA.

        • Specificity Control: Run a parallel arm with Z-VAD-FMK (Pan-caspase inhibitor). Pecazine should inhibit IL-2; Z-VAD-FMK should not (as MALT1 is not a caspase).

        Decision Workflow: When to Use Pecazine?

        Use the following logic flow to determine if Pecazine is the right tool for your study.

        Decision_Tree Start Select MALT1 Inhibitor Q1 Is In Vivo (Animal) study required? Start->Q1 Q2 Is CNS penetration required? (e.g., PCNSL model) Q1->Q2 Yes Q3 Is high potency required? Q1->Q3 No (In Vitro) Use_Pecazine Use Pecazine (S-Enantiomer) (Pros: BBB crossing, Allosteric proof) Q2->Use_Pecazine Yes (Pecazine crosses BBB) Use_MLT748 Use MLT-748 / JNJ-67856633 (Pros: High Potency, No CNS side effects) Q2->Use_MLT748 No (Avoid CNS side effects) Q3->Use_Pecazine No (Mechanism study) Q3->Use_MLT748 Yes (Nanomolar IC50) Use_MI2 Use MI-2 (Pros: High potency, Irreversible)

        Figure 2: Selection logic. Pecazine is uniquely suited for CNS-lymphoma models due to BBB penetration, despite lower potency.

        References

        • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell.

        • Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase. Angewandte Chemie International Edition.

        • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[2] Cancer Cell.

        • McGuire, S., et al. (2014). Monitoring MALT1 Protease Activity using a FRET-based assay. Journal of Visualized Experiments (JoVE).[3]

        Sources

        Comparative Analysis of Pecazine (Mepazine) as a MALT1 Inhibitor Across Immune Subsets

        Author: BenchChem Technical Support Team. Date: February 2026

        Core Directive & Executive Summary

        Pecazine (historically known as Mepazine ) is a phenothiazine derivative originally developed as an antipsychotic. In the context of modern immunology and drug development, it has been repurposed as a potent, selective, allosteric inhibitor of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) .

        Unlike general immunosuppressants (e.g., corticosteroids) that broadly dampen immune responses, Pecazine exhibits a "precision" mechanism. It targets the paracaspase activity of MALT1 within the CBM (CARMA1-BCL10-MALT1) complex. This results in a unique differential effect:

        • In Effector T cells (Teffs): It suppresses proliferation and pro-inflammatory cytokine release (IL-2, IL-17).[1]

        • In Regulatory T cells (Tregs): It destabilizes their suppressive identity, reprogramming them into "fragile," interferon-gamma (IFN-

          
          ) producing cells, particularly in the tumor microenvironment (TME).
          
        • In B cells: It selectively induces apoptosis in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma) by blocking chronic NF-

          
          B signaling.[2]
          
        • In Myeloid Cells: It inhibits ITAM-driven activation (e.g., via Fc receptors) while sparing TLR-driven (LPS) responses.[1]

        Mechanistic Foundation: The MALT1 Paracaspase Node

        To understand Pecazine's differential effects, one must visualize the signaling architecture. MALT1 acts as both a scaffold and a protease.[1][2][3][4] Pecazine specifically inhibits the protease function.[5]

        Signaling Pathway Diagram

        MALT1_Signaling cluster_legend Mechanism node_inhibitor Pecazine (Mepazine) node_complex CBM Complex (CARMA1-BCL10-MALT1) node_inhibitor->node_complex Allosteric Inhibition (Blocks Protease) NFkB NF-κB (p65/c-Rel) node_complex->NFkB Scaffold Function (TRAF6 recruitment) Substrates Negative Regulators (A20, CYLD, RelB) node_complex->Substrates MALT1 Protease Activity (Cleavage) node_outcome node_outcome Receptor TCR / BCR / FcR (ITAM Signaling) Receptor->node_complex Phosphorylation Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation Substrates->NFkB Inhibits Nucleus->node_outcome Outcomes: 1. IL-2/IL-17 (Teff) 2. Proliferation (ABC-DLBCL) 3. Treg Stability

        Figure 1: Pecazine inhibits the protease activity of MALT1.[3][4][5][6][7][8] Normally, MALT1 cleaves negative regulators (A20, CYLD) to sustain NF-

        
        B signaling.[3] Pecazine blocks this cleavage, allowing negative regulators to re-suppress the pathway.
        
        Comparative Analysis of Immune Subsets

        Pecazine's utility lies in its selectivity.[2][8] The following data synthesis compares its impact across critical immune cell types.

        Table 1: Differential Effects on Immune Subsets [1]
        Cell SubsetStimulus / ContextEffect of Pecazine (Mepazine)Mechanism of Action
        ABC-DLBCL (B Cells) Chronic BCR signalingApoptosis & Growth Arrest Blocks constitutive cleavage of A20/BCL10; prevents c-Rel nuclear translocation.
        GCB-DLBCL (B Cells) Tonic BCR signalingNo Effect GCB subtype does not rely on MALT1 protease activity for survival.
        Regulatory T Cells (Tregs) Tumor MicroenvironmentReprogramming ("Fragility") Loss of MALT1 activity disrupts FoxP3 stability; induces IFN-
        
        
        secretion (anti-tumor).
        Effector T Cells (Th1/Th17) Antigen/TCR stimulationSuppression Reduces IL-2 and IL-17 production; prevents full T-cell activation.
        Macrophages Fc
        
        
        R or Dectin-1 (ITAM)
        Cytokine Suppression Blocks ITAM-driven NF-
        
        
        B activation.
        Macrophages LPS (TLR4)No Effect TLR4 signaling utilizes MyD88/TRIF, bypassing the CBM-MALT1 axis.
        Deep Dive: Tregs vs. Effector T Cells

        A critical distinction for drug development is that Pecazine does not deplete Tregs systemically in healthy organisms (unlike genetic MALT1 knockouts which suffer from autoimmunity). Instead, it functionally alters them.

        • Experiment: In syngeneic tumor models (e.g., MC38), Pecazine treatment results in tumor-infiltrating Tregs losing their suppressive capacity and producing IFN-

          
          .
          
        • Causality: MALT1 protease activity is required to repress Ifng gene expression in Tregs. Pecazine lifts this repression.

        Product Comparison: Pecazine vs. MI-2

        Researchers often choose between Pecazine and MI-2. While MI-2 is an active-site inhibitor, Pecazine acts allosterically.[8]

        Table 2: Technical Comparison of MALT1 Inhibitors
        FeaturePecazine (Mepazine)MI-2Implications for Research
        Binding Mode Allosteric (Reversible)Active Site (Irreversible)Pecazine allows for washout studies; MI-2 permanently inactivates the enzyme.
        Selectivity High (Phenothiazine scaffold)Moderate (Chloromethyl ketone)MI-2 is a reactive electrophile with higher potential for off-target cysteine reactivity.
        Kinetics Non-competitiveCompetitivePecazine efficacy is less dependent on substrate concentration.
        In Vivo Utility High (Good bioavailability)Low (Poor stability/toxicity)Pecazine is preferred for animal models (EAE, Xenografts). MI-2 is primarily an in vitro tool.
        IC50 (Cell-free) ~0.83
        
        
        M
        ~5.84
        
        
        M
        Pecazine is generally more potent in functional assays.
        Validated Experimental Protocols

        To ensure reproducibility, use the following protocols. These are designed to validate MALT1 inhibition specifically.

        Protocol A: MALT1 Protease Activity Assay (Western Blot)

        Objective: Confirm Pecazine inhibition by monitoring the cleavage of the MALT1 substrate CYLD or BCL10 .[4][6]

        • Cell Preparation: Use Jurkat T cells (

          
           cells/mL).
          
        • Pre-incubation: Treat cells with Pecazine (10 - 20

          
          M)  or DMSO vehicle for 1 hour .
          
        • Stimulation: Stimulate with PMA (20 ng/mL) and Ionomycin (1

          
          M)  for 30-60 minutes .
          
          • Note: PMA/Ionomycin bypasses the receptor but strongly engages the CBM complex.

        • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease inhibitors (excluding MALT1 inhibitors).

        • Detection: Perform Western Blot.

          • Primary Target: Full-length CYLD (110 kDa) vs. Cleaved CYLD fragment (~85 kDa).

          • Result: Pecazine samples should show a reduction or absence of the cleaved fragment compared to DMSO controls.

        Protocol B: Treg Fragility Assay (Flow Cytometry)

        Objective: Assess the reprogramming of Tregs from suppressive to pro-inflammatory.[3][7]

        Treg_Protocol Step1 Isolate CD4+ CD25+ Tregs (MACS/FACS) Step2 Culture 72h + anti-CD3/CD28 + IL-2 Step1->Step2 Step3 Treatment: Group A: DMSO Group B: Pecazine (10µM) Step2->Step3 Step4 Re-stimulation (PMA/Ionomycin + Brefeldin A) Step3->Step4 Step5 Intracellular Staining FoxP3 vs IFN-γ Step4->Step5

        Figure 2: Workflow for assessing Treg fragility. Successful Pecazine treatment will result in a population of FoxP3+ cells that co-express IFN-

        
        , a phenotype absent in stable Tregs.
        
        References
        • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell.

        • Di Pilato, M., et al. (2019). Targeting the CBM complex causes Treg cells to prime tumours for immune checkpoint therapy. Nature.

        • McGuire, V. A., et al. (2014). Pharmacological inhibition of MALT1 protease activity protects mice in a mouse model of multiple sclerosis. Journal of Neuroinflammation.

        • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell.

        • Schlauderer, F., et al. (2013). Structural analysis of phenothiazine derivatives as allosteric inhibitors of the MALT1 paracaspase. Angewandte Chemie.

        Sources

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.